molecular formula C7H7BrO3 B1601904 Methyl 5-bromo-2-methylfuran-3-carboxylate CAS No. 345891-28-3

Methyl 5-bromo-2-methylfuran-3-carboxylate

Cat. No.: B1601904
CAS No.: 345891-28-3
M. Wt: 219.03 g/mol
InChI Key: HQEFZABRNVWGBR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methylfuran-3-carboxylate is a useful research compound. Its molecular formula is C7H7BrO3 and its molecular weight is 219.03 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-bromo-2-methylfuran-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-bromo-2-methylfuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-methylfuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BrO3/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEFZABRNVWGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573791
Record name Methyl 5-bromo-2-methylfuran-3-carboxylate
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Molecular Weight

219.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345891-28-3
Record name Methyl 5-bromo-2-methylfuran-3-carboxylate
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Record name methyl 5-bromo-2-methylfuran-3-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-bromo-2-methylfuran-3-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Molecular Attributes

Methyl 5-bromo-2-methylfuran-3-carboxylate is a key synthon for chemists engaged in the development of novel bioactive molecules. A thorough understanding of its fundamental properties is the first step in its effective utilization.

Chemical and Physical Properties

The key molecular and physical properties of Methyl 5-bromo-2-methylfuran-3-carboxylate are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Weight 219.03 g/mol [1]
Molecular Formula C₇H₇BrO₃[1]
CAS Number 345891-28-3[2]
IUPAC Name methyl 5-bromo-2-methylfuran-3-carboxylate[2]
Canonical SMILES COC(=O)C1=C(OC(=C1)Br)C[2]
Physical Form SolidN/A
Storage Conditions -20°C, under inert gas[1]
Structural Diagram

The molecular structure of Methyl 5-bromo-2-methylfuran-3-carboxylate is pivotal to its reactivity. The electron-withdrawing carboxylate group and the bromine atom influence the electron density of the furan ring, while the methyl group provides a steric and electronic contribution.

Caption: 2D structure of Methyl 5-bromo-2-methylfuran-3-carboxylate.

Synthetic Pathways and Considerations

While a specific, documented synthesis for Methyl 5-bromo-2-methylfuran-3-carboxylate is not available in peer-reviewed literature, a plausible synthetic route can be conceptualized based on known furan chemistry. A common approach would involve the bromination of a suitable precursor. For instance, the synthesis could potentially start from methyl 2-methylfuran-3-carboxylate.

Hypothetical Synthesis Workflow

The following workflow outlines a potential synthetic approach. It is important to note that this is a theoretical pathway and would require experimental validation and optimization.

G start Methyl 2-methylfuran-3-carboxylate (Precursor) bromination Bromination (e.g., NBS in CCl4 or DMF) start->bromination workup Aqueous Workup (e.g., Na2S2O3 wash) bromination->workup product Methyl 5-bromo-2-methylfuran-3-carboxylate characterization Characterization (NMR, MS, IR) product->characterization purification Purification (e.g., Column Chromatography) workup->purification purification->product

Caption: A potential workflow for the synthesis of the target compound.

Causality in Experimental Choices
  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred for the selective bromination of electron-rich heterocycles like furans, as it provides a low concentration of bromine, minimizing side reactions. The reaction is typically initiated by a radical initiator like AIBN or light.

  • Solvent Selection: A non-polar solvent such as carbon tetrachloride (CCl₄) or a polar aprotic solvent like dimethylformamide (DMF) is commonly used. The choice of solvent can influence the reaction rate and selectivity.

  • Reaction Temperature: Bromination reactions of furans are often conducted at or below room temperature to control the reactivity and prevent the formation of polybrominated byproducts.

  • Purification: Column chromatography is a standard method for purifying organic compounds. The choice of eluent (a mixture of non-polar and polar solvents) is critical for achieving good separation of the desired product from any unreacted starting material and byproducts.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental data for Methyl 5-bromo-2-methylfuran-3-carboxylate is not publicly available, the expected spectroscopic signatures can be predicted.

Analytical MethodExpected Observations
¹H NMR Signals corresponding to the methyl protons of the ester group (singlet, ~3.8 ppm), the methyl protons on the furan ring (singlet, ~2.4 ppm), and the remaining proton on the furan ring (singlet, ~6.5 ppm).
¹³C NMR Resonances for the carbonyl carbon of the ester (~165 ppm), the carbons of the furan ring (in the range of 110-160 ppm), the methyl carbon of the ester (~52 ppm), and the methyl carbon on the furan ring (~14 ppm).
Mass Spectrometry The molecular ion peak (M+) and the isotopic pattern characteristic of a compound containing one bromine atom (M+ and M+2 peaks in approximately a 1:1 ratio).
Infrared (IR) Spectroscopy A strong absorption band for the C=O stretch of the ester group (~1720 cm⁻¹), and characteristic peaks for C-O and C-Br bonds.

Applications in Drug Discovery and Agrochemicals

Methyl 5-bromo-2-methylfuran-3-carboxylate is a valuable building block due to its potential for diversification through cross-coupling reactions.[1]

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the furan ring is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling the furan derivative with a variety of organoboron compounds, such as arylboronic acids. This is a powerful method for synthesizing biaryl and hetero-biaryl structures, which are common motifs in biologically active molecules.

G start Methyl 5-bromo-2-methylfuran-3-carboxylate reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) start->reagents Suzuki-Miyaura Coupling product Aryl-substituted 2-methylfuran-3-carboxylate reagents->product

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

The resulting aryl-substituted furan derivatives can be further modified, for example, by hydrolysis of the ester to the corresponding carboxylic acid, to generate a library of compounds for screening in drug discovery and agrochemical research programs.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials. The recommended storage condition is -20°C under an inert gas.[1]

Conclusion

Methyl 5-bromo-2-methylfuran-3-carboxylate is a synthetically useful building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its utility primarily stems from the presence of a bromine atom that can be readily functionalized via cross-coupling reactions. Although detailed, peer-reviewed experimental data for this specific compound is sparse, its chemical behavior can be reliably predicted based on the well-established chemistry of furan derivatives. Further research into the synthesis and reactivity of this compound would be a valuable contribution to the field of synthetic organic chemistry.

References

  • MySkinRecipes. Methyl 5-bromo-2-methylfuran-3-carboxylate. Available at: [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

  • ResearchGate. Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Available at: [Link]

Sources

Introduction: The Structural Elucidation of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 5-bromo-2-methylfuran-3-carboxylate

Methyl 5-bromo-2-methylfuran-3-carboxylate is a polysubstituted furan derivative of significant interest in synthetic organic chemistry. Its structure incorporates multiple functional groups—a halogen, an ester, and a methyl group—on a furan scaffold, making it a valuable intermediate for the synthesis of complex pharmaceuticals and agrochemicals[1]. The precise arrangement of these substituents is critical to its reactivity and the properties of its downstream products. Therefore, unambiguous structural confirmation is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 5-bromo-2-methylfuran-3-carboxylate. As a Senior Application Scientist, this paper moves beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features. We will delve into the rationale behind chemical shift predictions, explore the influence of substituent effects, and provide a robust experimental framework for acquiring high-quality data. This document is intended for researchers, chemists, and drug development professionals who rely on NMR for routine characterization and novel compound discovery.

Molecular Structure and Key NMR-Active Nuclei

To facilitate a clear discussion, the molecular structure of Methyl 5-bromo-2-methylfuran-3-carboxylate is presented below with a standardized numbering scheme. This numbering will be used consistently for all spectral assignments.

Figure 1: Structure of Methyl 5-bromo-2-methylfuran-3-carboxylate with IUPAC numbering.

The molecule possesses three distinct sets of protons (¹H) and seven unique carbon (¹³C) environments, each expected to produce a distinct signal in its respective NMR spectrum.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and their proximity to other protons. For Methyl 5-bromo-2-methylfuran-3-carboxylate, we anticipate three distinct signals.

  • Furan Ring Proton (H-4): There is a single proton attached to the furan ring at the C-4 position. Its chemical shift is influenced by several factors. The adjacent oxygen atom in the ring is strongly electronegative, which generally deshields furan protons. The electron-withdrawing carboxylate group at C-3 will further deshield H-4. In contrast, the methyl group at C-2 is weakly electron-donating. Based on data for similar substituted furans, the chemical shift for this proton is expected to be in the aromatic region, significantly downfield. For instance, in Methyl 5-methylfuran-2-carboxylate, the H-4 proton appears at δ 6.11 ppm[2]. The replacement of a methyl group at C-5 with an electron-withdrawing bromine atom will likely cause a further downfield shift. Therefore, a chemical shift in the range of δ 6.3-6.5 ppm is a reasonable prediction. This proton has no adjacent protons, so it will appear as a singlet (s) .

  • Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent. They are attached to an oxygen atom, which deshields them relative to an alkyl C-H bond. Their typical chemical shift range is δ 3.5-4.0 ppm. In the structurally related Methyl 5-methylfuran-2-carboxylate, this signal appears at δ 3.87 ppm[2]. We predict a similar value of approximately δ 3.8 ppm for the target molecule, appearing as a sharp singlet (s) with an integration of 3H.

  • Ring Methyl Protons (C2-CH₃): The three protons of the methyl group at the C-2 position are also equivalent. These protons are attached to an sp²-hybridized carbon of the furan ring, placing them slightly more downfield than a typical alkane methyl group. In Ethyl 5-methylfuran-2-carboxylate, this methyl signal is observed at δ 2.35 ppm[2]. A similar chemical shift of around δ 2.4 ppm is predicted here. This signal will be a singlet (s) with an integration of 3H.

Predicted ¹H NMR Data Summary
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4 (furan)~ 6.4Singlet (s)1H
-COOCH₃ (ester)~ 3.8Singlet (s)3H
C2-CH₃ (ring)~ 2.4Singlet (s)3H

¹³C NMR Spectral Analysis: Deciphering the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their electronic environment and hybridization. For the title compound, seven distinct carbon signals are expected. The analysis of substituent-induced chemical shifts (SCS) is crucial for assigning these signals[3][4].

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is the most deshielded carbon in the molecule due to the strong deshielding effect of the double-bonded oxygen and the single-bonded oxygen. This signal is characteristically found far downfield, typically in the range of δ 160-170 ppm .

  • Furan Ring Carbons (C-2, C-3, C-4, C-5):

    • C-2 & C-5: These carbons, being adjacent to the ring oxygen, are generally the most deshielded of the ring carbons[5]. In this molecule, C-2 is attached to a methyl group (weakly shielding) and C-5 is attached to a bromine atom. The electronegativity of bromine causes a significant inductive deshielding effect. However, the "heavy atom effect" of bromine can also cause the C-5 signal to be broader and shifted upfield compared to what electronegativity alone would suggest. Given these competing effects, C-2, which is also part of the more substituted side of the ring, is predicted to be significantly downfield, likely around δ 150-155 ppm . The C-5 carbon, bonded to bromine, is expected to be in the δ 118-125 ppm range.

    • C-3 & C-4: These carbons are further from the ring oxygen and thus generally more shielded than C-2 and C-5. C-3 is directly attached to the electron-withdrawing carboxylate group, which will deshield it. C-4 is attached to a proton and is adjacent to the bromine-bearing C-5 and the ester-bearing C-3. The signal for C-3 is predicted around δ 115-120 ppm , while the C-4 signal is expected to be the most shielded of the ring carbons, likely appearing around δ 110-115 ppm .

  • Ester Methyl Carbon (-OCH₃): The carbon of the ester's methyl group is attached to an oxygen atom, placing its signal in the typical range for such groups, predicted to be around δ 51-53 ppm .

  • Ring Methyl Carbon (C2-CH₃): The carbon of the methyl group attached to the furan ring is the most shielded carbon in the molecule. It is expected to appear at the highest field, likely in the range of δ 13-15 ppm .

Predicted ¹³C NMR Data Summary
Signal AssignmentPredicted Chemical Shift (δ, ppm)
-C =O (ester)~ 162
C -2~ 152
C -5~ 122
C -3~ 118
C -4~ 112
-COOC H₃ (ester)~ 52
C2-C H₃ (ring)~ 14

Experimental Protocol: A Self-Validating Workflow

Acquiring high-fidelity, reproducible NMR data requires a meticulous and standardized approach. The following protocol is designed to ensure data integrity for the characterization of Methyl 5-bromo-2-methylfuran-3-carboxylate.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Sample (5-10 mg) B 2. Select Deuterated Solvent (e.g., CDCl₃, 0.6 mL) A->B C 3. Dissolve & Transfer to 5mm NMR Tube B->C D 4. Add Internal Standard (optional, e.g., TMS) C->D E 5. Insert Sample into Magnet D->E F 6. Lock, Tune, and Shim E->F G 7. Acquire ¹H Spectrum (e.g., 32 scans, 45° pulse) F->G Standard parameters H 8. Acquire ¹³C Spectrum (e.g., 1024 scans, proton decoupled) F->H Increased scans for S/N I 9. Fourier Transform H->I J 10. Phase & Baseline Correction I->J K 11. Calibrate Chemical Shifts (to solvent residual peak or TMS) J->K L 12. Integrate ¹H Peaks & Assign Signals K->L M 13. Correlate with ¹³C Data L->M N Structural Confirmation M->N Final Report Generation

Figure 2: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Methyl 5-bromo-2-methylfuran-3-carboxylate.

    • Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice as it is a relatively non-polar aprotic solvent that readily dissolves many organic compounds and has a well-defined residual peak for calibration (δ 7.26 ppm)[6].

    • Dissolve the sample in approximately 0.6 mL of the deuterated solvent directly in a clean, dry vial before transferring the solution to a 5 mm NMR tube. This ensures complete dissolution and accurate concentration.

    • If absolute chemical shift referencing is required, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). However, for routine characterization, referencing to the residual solvent peak is standard practice[7].

  • Instrumental Setup and Data Acquisition:

    • The experiments should be performed on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion[6].

    • Locking and Shimming: After inserting the sample, the instrument's deuterium lock system should be engaged on the solvent signal. Automated or manual shimming procedures must be performed to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.

    • ¹H NMR Acquisition: A standard single-pulse experiment is sufficient. Typical parameters include a 45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and the collection of 16 to 32 scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the low natural abundance of ¹³C, more scans (e.g., 512 to 1024) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio, especially for the quaternary carbons (C-2, C-3, C-5, and the carbonyl).

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio before Fourier transformation.

    • Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm for the ¹H spectrum and δ 77.16 ppm for the ¹³C spectrum[8].

    • For the ¹H spectrum, perform integration to determine the relative ratios of the protons corresponding to each signal.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of Methyl 5-bromo-2-methylfuran-3-carboxylate. This guide provides a detailed predictive framework for both spectra, grounded in the fundamental principles of substituent effects on the furan ring system. The predicted ¹H spectrum is characterized by three distinct singlets corresponding to the furan proton, the ester methyl group, and the ring-bound methyl group. The ¹³C spectrum is predicted to show seven signals, with chemical shifts dictated by the electronic influence of the oxygen heteroatom, the bromine, and the methyl carboxylate group. By following the detailed, self-validating experimental protocol outlined, researchers can confidently acquire high-quality, reproducible data to confirm the identity and purity of this versatile chemical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Schneider, W. G., & Buckingham, A. D. (1959). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 37(5), 903-914. [Link]

  • Maccari, R., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1493. [Link]

  • Alvarez-Ibarra, C., Quiroga-Feijóo, M. L., & Toledano, E. (1998). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Journal of the Chemical Society, Perkin Transactions 2, (7), 1647-1654. [Link]

  • Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5339. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]

  • Li, W., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Chemistry, 2023, 1-8. [Link]

  • Jurkiewicz, P., et al. (2022). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry, 87(8), 5296-5302. [Link]

  • Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107-113. [Link]

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-methylfuran-3-carboxylate. [Link]

  • Gal, M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 629-635. [Link]

  • PubChem. (n.d.). Methyl 5-bromofuran-2-carboxylate. National Center for Biotechnology Information. [Link]

Sources

FTIR spectrum of "Methyl 5-bromo-2-methylfuran-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Spectrum of Methyl 5-bromo-2-methylfuran-3-carboxylate

Introduction

Methyl 5-bromo-2-methylfuran-3-carboxylate is a polysubstituted furan derivative with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of its functional groups—a bromine atom, a methyl group, and a methyl ester—on the furan scaffold allows for a variety of subsequent chemical modifications, such as cross-coupling reactions.[1] Given its utility in synthetic chemistry, a thorough characterization of this compound is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and readily available analytical technique that provides a molecular fingerprint, offering valuable insights into the functional groups present in a molecule and its overall structure.

Predicted FTIR Spectrum Analysis: A Functional Group Approach

The infrared spectrum of Methyl 5-bromo-2-methylfuran-3-carboxylate is best understood by dissecting the molecule into its primary functional components and considering their characteristic vibrational modes.

The Furan Ring Vibrations

The furan ring, a five-membered aromatic heterocycle, gives rise to a series of characteristic absorption bands. The substitution pattern on the ring in Methyl 5-bromo-2-methylfuran-3-carboxylate will influence the precise location of these peaks.

  • C-H Stretching: The single C-H bond on the furan ring is expected to produce a stretching vibration at wavenumbers above 3000 cm⁻¹, typically in the range of 3100-3150 cm⁻¹.

  • Ring Stretching (C=C and C-O-C): The stretching vibrations of the carbon-carbon double bonds within the furan ring typically appear in the 1500-1650 cm⁻¹ region. Additionally, the asymmetric and symmetric stretching of the C-O-C group within the ring are characteristic. The asymmetric stretch is often found around 1180 cm⁻¹, while the symmetric stretch can be observed near 997 cm⁻¹.[2] Theoretical studies on furan and its derivatives have calculated these fundamental vibrations, providing a solid basis for their assignment.[3][4]

  • C-H In-Plane and Out-of-Plane Bending: The in-plane bending vibrations of the furan C-H bond are expected in the 1000-1300 cm⁻¹ region. The out-of-plane bending vibrations are typically observed at lower wavenumbers, often below 900 cm⁻¹.

The Methyl Ester Group Vibrations

The methyl ester (–COOCH₃) is a prominent feature in the IR spectrum, characterized by strong, well-defined absorption bands.

  • Carbonyl (C=O) Stretching: This is one of the most intense and easily identifiable peaks in the spectrum. For an ester, the C=O stretching vibration is expected in the range of 1720-1740 cm⁻¹.[5][6] The conjugation of the ester with the furan ring may slightly lower this frequency. The analysis of fatty acid methyl esters (FAMEs) consistently shows a strong carbonyl peak around 1745 cm⁻¹.[7]

  • C-O Stretching: Esters exhibit two distinct C-O stretching vibrations. The C-O stretch between the carbonyl carbon and the ester oxygen (C-O-C) is typically found in the 1250-1300 cm⁻¹ range and is usually strong and broad. The O-CH₃ stretch is expected in the 1000-1100 cm⁻¹ region.[6] Studies on FAMEs have identified a methoxy group stretching peak around 1197 cm⁻¹.[5]

  • Methyl Group Vibrations: The methyl group of the ester will also exhibit C-H stretching and bending vibrations, which will overlap with those of the methyl group attached to the furan ring.

The Methyl Group Vibrations

The methyl group (–CH₃) attached to the furan ring will have its own set of characteristic vibrations.

  • C-H Stretching: The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are expected in the 2950-3000 cm⁻¹ region.

  • C-H Bending: The asymmetric bending (scissoring) vibration typically appears around 1450 cm⁻¹, while the symmetric bending (umbrella) mode is found near 1375 cm⁻¹.[5]

The Carbon-Bromine Bond Vibration

The presence of a bromine atom introduces a C-Br stretching vibration.

  • C-Br Stretching: The C-Br stretching frequency is typically observed in the fingerprint region of the spectrum, at lower wavenumbers. For aromatic bromine compounds, this peak is expected in the 500-600 cm⁻¹ range. Its intensity can vary.

Tabulated Summary of Predicted Absorptions

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100-3150C-H StretchFuran RingMedium
2950-3000C-H Stretch (Asymmetric & Symmetric)Methyl GroupsMedium
1720-1740C=O StretchMethyl EsterStrong
1500-1650C=C Ring StretchFuran RingMedium-Strong
~1450C-H Bend (Asymmetric)Methyl GroupsMedium
~1375C-H Bend (Symmetric)Methyl GroupsMedium
1250-1300C-O-C Stretch (Asymmetric)Methyl EsterStrong
~1180C-O-C Ring Stretch (Asymmetric)Furan RingMedium-Strong
1000-1100O-CH₃ StretchMethyl EsterStrong
~997C-O-C Ring Stretch (Symmetric)Furan RingMedium
500-600C-Br StretchBromo GroupMedium-Weak

Visualization of the Molecular Structure

To aid in the interpretation of the FTIR spectrum, the molecular structure of Methyl 5-bromo-2-methylfuran-3-carboxylate is presented below, with key functional groups highlighted.

Caption: Molecular structure of Methyl 5-bromo-2-methylfuran-3-carboxylate.

Experimental Protocol: FTIR Spectroscopy of a Solid Sample

For researchers seeking to acquire an experimental FTIR spectrum of Methyl 5-bromo-2-methylfuran-3-carboxylate or a similar solid compound, the following protocol outlines the standard procedure using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.

I. Objective: To obtain a high-quality FTIR spectrum of a solid sample for structural elucidation.

II. Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • The solid sample of Methyl 5-bromo-2-methylfuran-3-carboxylate.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

III. Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm that the ATR accessory is correctly installed in the sample compartment.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol to remove any residues from previous measurements. Allow the crystal to air dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, initiate the collection of a background spectrum.

    • This spectrum measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to create intimate contact without damaging the crystal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

    • The resulting spectrum will be the absorbance of the sample, with the background spectrum automatically subtracted.

  • Data Analysis:

    • Use the spectrometer software to label the significant peaks in the spectrum.

    • Compare the peak positions (in cm⁻¹) with the predicted values and known correlation tables for functional groups.

  • Cleaning:

    • After the measurement is complete, release the pressure, remove the sample from the ATR crystal, and clean the crystal surface thoroughly with a solvent-dampened lint-free wipe.

G A Instrument Preparation & Cleaning B Background Spectrum Acquisition A->B C Sample Application on ATR Crystal B->C D Sample Spectrum Acquisition C->D E Data Analysis & Peak Identification D->E F Post-Measurement Cleaning E->F

Caption: Workflow for FTIR analysis using an ATR accessory.

Conclusion

The FTIR spectrum of Methyl 5-bromo-2-methylfuran-3-carboxylate is predicted to be rich in information, with distinct and characteristic peaks corresponding to its furan, methyl ester, methyl, and bromo functionalities. The most prominent features are expected to be the strong carbonyl (C=O) stretch of the ester group around 1720-1740 cm⁻¹ and the strong C-O stretching bands in the 1000-1300 cm⁻¹ region. The presence of the furan ring will be confirmed by its characteristic C-H and ring stretching vibrations. This in-depth guide provides a solid foundation for researchers to interpret experimental spectra, aiding in the confirmation of the synthesis and purity of this valuable chemical intermediate.

References

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. Available at: [Link]

  • Structure and vibrational spectra of bromine reservoir species from the atmospheric oxidations of bromoethane and bromopropane - ResearchGate. Available at: [Link]

  • Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil | Asian Journal of Applied Chemistry Research. Available at: [Link]

  • FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification - ResearchGate. Available at: [Link]

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Whitepaper: The Furan Core - A Nexus for Innovation in Chemical Intermediate Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan scaffold, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry and process development. Its unique electronic properties and ability to act as a versatile pharmacophore and a bioisosteric replacement for phenyl rings have cemented its role in a multitude of clinically significant therapeutics.[1][2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel furan-based chemical intermediates. We move beyond simple recitation of protocols to dissect the causality behind synthetic choices, from foundational methods like the Paal-Knorr and Feist-Benary syntheses to the frontiers of metal-catalyzed C-H functionalization. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental workflows, comparative data, and a forward-looking perspective on this indispensable heterocyclic core.

The Furan Scaffold: A Privileged Structure in Medicinal Chemistry

The prevalence of the furan ring in pharmaceuticals is a testament to its profound impact on molecular properties. It is not merely a passive linker but an active contributor to a compound's biological profile. Molecules incorporating this scaffold have demonstrated a vast spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and cardiovascular effects.[3][4][5]

The Furan Ring as a Bioisostere

A key driver of the furan scaffold's utility is its role as a bioisostere for the phenyl group.[3] Bioisosterism, the strategy of substituting atoms or groups with similar chemical or physical properties to create novel compounds with retained or enhanced biological activity, is a pillar of modern drug design.[6][7] Replacing a benzene ring with a furan ring can:

  • Enhance Metabolic Stability: The furan ring can alter the metabolic profile of a drug, often blocking sites of undesirable oxidative metabolism that may occur on a corresponding phenyl ring.

  • Improve Pharmacokinetic Profiles: The introduction of the heteroatom can modify polarity and solubility, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8]

  • Modulate Receptor Interactions: The oxygen heteroatom acts as a hydrogen bond acceptor and alters the electrostatic potential of the ring, which can lead to different and potentially more favorable interactions with biological targets.

Furan-Containing Drugs: A Snapshot of Therapeutic Diversity

The clinical success of furan-based drugs validates its importance. Notable examples include:

  • Nitrofurantoin: An antibiotic used to treat urinary tract infections.[5]

  • Ranitidine: An H2 receptor antagonist that decreases stomach acid production.[5][9]

  • Furosemide: A potent diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.[5][10]

  • Amiodarone: An antiarrhythmic agent used to treat and prevent a number of types of irregular heartbeats.[10][11]

Core Synthetic Strategies for the Furan Ring

The synthesis of the furan ring can be broadly categorized into classical condensation reactions and modern catalytic methodologies. The choice of method is dictated by the desired substitution pattern, the sensitivity of functional groups, and the availability of starting materials.[12][13]

Classical Approaches: The Bedrock of Furan Synthesis

The Paal-Knorr Furan Synthesis

This remains one of the most reliable and straightforward methods for preparing substituted furans.[9][14] The core principle is the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[12][15]

  • Mechanistic Rationale: The reaction is initiated by the protonation of one carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the enol or enolate of the second carbonyl group to form a cyclic hemiacetal intermediate. A subsequent acid-catalyzed dehydration yields the stable aromatic furan ring.[12] The use of anhydrous conditions is critical to drive the equilibrium towards the dehydrated furan product.

  • Causality in Protocol Design: The choice of acid catalyst (protic acids like H₂SO₄, p-TsOH, or Lewis acids) and solvent is crucial.[12] A non-nucleophilic solvent like toluene is often employed, and the removal of water via a Dean-Stark apparatus is a self-validating system that visually confirms reaction progression and completion.

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl Protonated Protonated Carbonyl Start->Protonated + H+ H_plus H+ Cyclic_Hemiacetal Cyclic Hemiacetal Protonated->Cyclic_Hemiacetal Intramolecular Attack (from Enol) Enol Enol Intermediate Protonated_OH Protonated Hemiacetal Cyclic_Hemiacetal->Protonated_OH + H+ Carbocation Carbocation Intermediate Protonated_OH->Carbocation - H₂O Furan Furan Carbocation->Furan - H+ H2O H₂O

Caption: Paal-Knorr furan synthesis mechanism.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran

  • Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[12]

  • Reagents: Charge the flask with hexane-2,5-dione (11.4 g, 0.1 mol), toluene (100 mL), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.2 g).[12]

  • Reaction: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water into the Dean-Stark trap provides a direct visual indicator of the reaction's progress.[12]

  • Monitoring: Continue reflux until water ceases to collect in the trap (typically 2-3 hours). Reaction completion can be verified by Thin Layer Chromatography (TLC) by observing the consumption of the hexane-2,5-dione starting material.[12]

  • Work-up: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (100 mL) to neutralize the acid catalyst.[12]

  • Extraction & Purification: Wash the organic layer sequentially with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield 2,5-dimethylfuran.

The Feist-Benary Furan Synthesis

  • Mechanistic Rationale: The reaction begins with the deprotonation of the acidic α-proton of the β-dicarbonyl compound by a mild base (e.g., pyridine, ammonia) to form a nucleophilic enolate.[17][19] This enolate then performs an SN2 attack on the α-carbon of the α-halo ketone, displacing the halide. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization followed by dehydration to furnish the substituted furan.

  • Causality in Protocol Design: The choice of a mild base like pyridine is deliberate; strong bases could lead to unwanted side reactions, such as hydrolysis of ester groups on the β-dicarbonyl component or self-condensation.[17][19] The reaction is regioselective, yielding 2,5-disubstituted furans.[19]

Feist_Benary_Workflow Start α-Halo Ketone + β-Dicarbonyl Compound Base Add Mild Base (e.g., Pyridine) Start->Base Enolate Enolate Formation Base->Enolate SN2 SN2 Attack on α-Halo Ketone Enolate->SN2 Intermediate Alkylated Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Furan Dehydration->Product

Caption: Feist-Benary furan synthesis workflow.

Experimental Protocol: Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in pyridine (20 mL).

  • Reagents: To the stirred solution, add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise at room temperature.[20]

  • Reaction: Heat the reaction mixture to reflux for 4 hours.

  • Monitoring: Track the progress of the reaction using TLC, observing the formation of the more nonpolar furan product.

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel containing 1 M HCl (50 mL) and diethyl ether (50 mL). Shake and separate the layers.

  • Extraction & Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure furan derivative.[20]

Table 1: Comparative Analysis of Classical Furan Syntheses

FeaturePaal-Knorr SynthesisFeist-Benary Synthesis
Starting Materials 1,4-Dicarbonyl compoundsα-Halo ketones & β-Dicarbonyls
Key Reagent Acid catalyst (protic or Lewis)Base catalyst (mild, e.g., pyridine)
Conditions Often harsh (high temp, strong acid)Generally milder (basic conditions)
Advantages High yields, straightforwardReadily available starting materials
Limitations 1,4-Dicarbonyls can be difficult to accessYields can be moderate; potential side reactions
Modern Catalytic Innovations

While classical methods are robust, modern organic synthesis demands greater efficiency, atom economy, and functional group tolerance. Metal catalysis has revolutionized the construction and functionalization of the furan core.

Metal-Catalyzed Cycloisomerizations

Catalysts based on palladium, gold, copper, and rhodium have enabled the synthesis of furans from a wide variety of starting materials under mild conditions.[21]

  • Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for synthesizing polysubstituted furans from substrates like enyne acetates or (Z)-2-en-4-yn-1-ols.[21] These reactions often proceed through a cascade of catalytic steps, offering high efficiency and control.

  • Gold-Catalyzed Reactions: Gold catalysts, particularly in combination with other metals like copper, can facilitate one-pot, three-step reaction cascades to produce di-, tri-, and tetrasubstituted furans from simple starting materials.[21]

Direct C-H Functionalization

One of the most powerful modern strategies involves the direct functionalization of the furan ring's C-H bonds, bypassing the need for pre-functionalized substrates.[22][23] This approach is highly atom-economical.

  • Rationale and Challenges: The C5 position of the furan ring is the most electron-rich and sterically accessible, making it the most reactive site for electrophilic substitution.[23] Functionalization at the C3 or C4 positions is more challenging and often requires the use of a directing group to steer the catalyst to the desired position.

  • Catalytic Systems: Palladium catalysis is frequently used for direct arylation of furans, coupling them with aryl halides.[22] More recently, cost-effective cobalt(III) catalysts have been developed for C-H bond additions to aldehydes, followed by in-situ cyclization to form furans, including the first examples of Co(III)-catalyzed functionalization of alkenyl C-H bonds.[24]

From Synthesis to Application: A Drug Discovery Workflow

The synthesis of a novel furan intermediate is the first step in a long and complex drug discovery pipeline. The ultimate goal is to identify a candidate with optimal potency, selectivity, and ADMET properties.

Drug_Discovery_Workflow A Furan Intermediate Synthesis & Purification B Library Generation (Derivative Synthesis) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F In Vitro ADMET Profiling E->F Iterative Design G In Vivo Efficacy (Animal Models) E->G F->E H Candidate Selection G->H

Caption: A typical furan derivative drug discovery workflow.

Case Study: Furan-Based COX-2 Inhibitors

Many furan-containing compounds act as selective cyclooxygenase-2 (COX-2) inhibitors, a key target for anti-inflammatory drugs.[12] The COX-2 enzyme is a crucial component of the arachidonic acid pathway, which leads to the production of prostaglandins responsible for inflammation and pain.[12]

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandins (PGH2) COX2->PGH2 Inflammation Inflammation, Pain, Fever PGH2->Inflammation Inhibitor Furan-based COX-2 Inhibitor Inhibitor->COX2 Inhibition

Caption: Role of furan derivatives in COX-2 inhibition.

The structure-activity relationship (SAR) is critical for optimizing potency. Small changes to the substituents on the furan ring can lead to significant differences in inhibitory activity.

Table 2: Anticancer Activity of Furan-Fused Chalcones (Illustrative SAR)

Chalcones possessing a furan ring have shown significant antiproliferative activity. The data below illustrates how the fusion of a furan ring can enhance cytotoxicity compared to a reference chalcone.[3]

CompoundKey Structural ModificationTarget Cell LineIC₅₀ (µM)
9 2',4'-dihydroxychalcone (Reference)HL-60305
8 Furan ring fused to reference compound 9HL-6017.2
7 Asymmetrical dihydroxychalconeHL-6059.6
6a Furan ring attached to compound 7 (Isomer 1)HL-6020.9

Data adapted from furan-based drug candidate guides to illustrate the principle of SAR.[3] The significant drop in the IC₅₀ value from 305 µM to 17.2 µM upon fusion of the furan ring highlights its powerful influence on biological activity.

Conclusion and Future Perspectives

The furan scaffold is a dynamic and highly fruitful platform for the discovery of novel chemical intermediates and therapeutic agents.[12] Classical synthetic routes provide a solid foundation, while continuous innovation in metal catalysis and C-H functionalization is broadening the horizons of what is synthetically achievable.[12][21]

The future of furan chemistry will likely be driven by several key areas:

  • Sustainable Synthesis: Developing greener, more sustainable routes from biomass-derived feedstocks like furfural will be paramount.[25]

  • Stereoselective Methods: The development of catalytic systems that can control stereochemistry will be crucial for synthesizing complex, chiral furan-containing molecules.

  • Computational Chemistry: Leveraging in silico tools for the rational design of next-generation furan-based drugs will accelerate the discovery process, allowing for the prediction of binding affinities and ADMET properties before a molecule is ever synthesized.

The versatility and proven track record of furan-based compounds ensure their continued prominence in the landscape of drug discovery and development for years to come.

References

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  • MDPI. (2024, May 29). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Furans – Recent Advances | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 18). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]

  • Frontiers. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]

  • Pharmacological activity of furan derivatives. (2024, December 10). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of furan derivative in medicinal field. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • Taylor & Francis Online. (2012, March 30). Metal-catalyzed Furan Synthesis. A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Retrieved from [Link]

  • ResearchGate. (2025, September 4). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. Retrieved from [Link]

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Methodological & Application

The Strategic Utility of Methyl 5-bromo-2-methylfuran-3-carboxylate in Complex Molecule Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning synthetic chemist, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, substituted heterocyclic systems hold a place of prominence, offering a pre-installed scaffold that can be elaborated upon with precision and control. This guide delves into the multifaceted applications of Methyl 5-bromo-2-methylfuran-3-carboxylate , a versatile and highly functionalized furan derivative, in the realm of total synthesis. We will explore the rationale behind its use, provide detailed protocols for its key transformations, and illustrate its potential in the context of assembling biologically active natural products.

The Furan Moiety: A Privileged Scaffold in Natural Products and Pharmaceuticals

The furan ring is a recurring motif in a diverse array of natural products and pharmaceutically active compounds. Its presence often imparts significant biological activity, ranging from antibacterial and anti-inflammatory to anticancer properties.[1][2] The inherent reactivity and electronic properties of the furan nucleus, coupled with the potential for stereoselective functionalization at its various positions, make it an attractive starting point for synthetic endeavors. However, the synthesis of polysubstituted furans can be challenging.[3] This underscores the value of readily available and strategically functionalized furan building blocks like Methyl 5-bromo-2-methylfuran-3-carboxylate.

Strategic Advantages of Methyl 5-bromo-2-methylfuran-3-carboxylate

The utility of Methyl 5-bromo-2-methylfuran-3-carboxylate as a synthetic intermediate stems from the orthogonal reactivity of its functional groups. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. The methyl ester at the 3-position offers a site for modification through hydrolysis, reduction, or conversion to other functional groups. Finally, the methyl group at the 2-position provides steric and electronic influence on the reactivity of the furan ring.

This trifecta of functionalities allows for a modular and convergent approach to the synthesis of complex targets. The furan core can be elaborated at the 5-position, followed by manipulation of the ester and subsequent reactions at other positions, providing a powerful platform for the rapid generation of molecular diversity.

Key Applications in Total Synthesis: Cross-Coupling Reactions

The most prominent application of Methyl 5-bromo-2-methylfuran-3-carboxylate in total synthesis is its participation in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Heck couplings, are cornerstones of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: A Robust Method for Arylation and Vinylation

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of biaryl and vinyl-substituted furan systems. The reaction of Methyl 5-bromo-2-methylfuran-3-carboxylate with an organoboron reagent in the presence of a palladium catalyst and a base provides a straightforward route to a wide range of substituted furans.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Methyl 5-bromo-2-methylfuran-3-carboxylate

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-heterocycles.[4][5][6]

Materials:

  • Methyl 5-bromo-2-methylfuran-3-carboxylate

  • Aryl- or vinylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 5-bromo-2-methylfuran-3-carboxylate, the boronic acid or ester, the palladium catalyst, and the base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O801High
PdCl₂(dppf)-Cs₂CO₃Dioxane10012Good to High
Pd(PPh₃)₄-K₂CO₃Toluene11016Good

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers. For electron-rich furans, ligands such as SPhos can be particularly effective in promoting the oxidative addition step.

  • Base: The base is required to activate the boronic acid for transmetalation.[7] The choice of base can influence the reaction rate and the tolerance of other functional groups.

  • Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents like DMF or ethereal solvents like dioxane are commonly used.

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation, necessitating the use of an inert atmosphere to prevent catalyst deactivation.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Reactants: - Methyl 5-bromo-2-methylfuran-3-carboxylate - Boronic Acid/Ester - Palladium Catalyst - Base Solvent 2. Add Anhydrous Solvent Reactants->Solvent Degas 3. Degas Mixture Solvent->Degas Heat 4. Heat and Stir Degas->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 6. Aqueous Workup Monitor->Workup Dry 7. Dry and Concentrate Workup->Dry Purify 8. Column Chromatography Dry->Purify Product Pure Coupled Product Purify->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction: Forging Alkenyl-Furan Linkages

The Heck reaction provides a powerful method for the alkenylation of aryl halides. While less commonly employed for furan functionalization compared to the Suzuki coupling, it remains a valuable tool, particularly for the synthesis of furan-containing stilbene analogues and other conjugated systems.

Protocol 2: General Procedure for the Heck Reaction of Methyl 5-bromo-2-methylfuran-3-carboxylate

This protocol is based on general Heck reaction conditions.

Materials:

  • Methyl 5-bromo-2-methylfuran-3-carboxylate

  • Alkene (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5 - 3.0 equivalents)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube, dissolve Methyl 5-bromo-2-methylfuran-3-carboxylate, the palladium catalyst, and the phosphine ligand in the anhydrous solvent under an inert atmosphere.

  • Add the alkene and the base to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Application in the Total Synthesis of Marine Natural Products: The Case of (+)-Liphagal

The marine natural product (+)-liphagal, isolated from the sponge Aka coralliphaga, exhibits potent and selective inhibition of the PI3Kα enzyme, making it a compelling target for total synthesis.[8] Its complex tetracyclic core features a highly substituted furan moiety, highlighting the strategic importance of furan chemistry in its construction.

While the reported total syntheses of (+)-liphagal do not explicitly start with Methyl 5-bromo-2-methylfuran-3-carboxylate, the strategies employed are highly instructive and demonstrate the potential of such building blocks.[9][10][11][12] For instance, a key step in several syntheses involves the construction of a polysubstituted furan ring, which could be streamlined by utilizing a pre-functionalized starting material.

Hypothetical Retrosynthetic Analysis Inspired by Liphagal Synthesis:

A plausible synthetic strategy towards a key furan-containing intermediate for liphagal could involve the Suzuki coupling of Methyl 5-bromo-2-methylfuran-3-carboxylate with a suitable boronic acid partner, followed by further functionalization.

Visualization of a Hypothetical Synthetic Step towards a Liphagal Intermediate:

Liphagal_Intermediate_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Furan Methyl 5-bromo-2-methylfuran-3-carboxylate Conditions Suzuki Coupling (Pd Catalyst, Base, Solvent) Furan->Conditions BoronicAcid Aryl Boronic Acid BoronicAcid->Conditions Intermediate Key Furan Intermediate for Liphagal Synthesis Conditions->Intermediate

Sources

Application Notes and Protocols: Methyl 5-bromo-2-methylfuran-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Scaffold as a Privileged Motif in Modern Agrochemicals

The furan ring system is a cornerstone in the development of novel agrochemicals, prized for its versatile reactivity and its ability to act as a bioisostere for other aromatic moieties.[1][2] This heterocyclic scaffold is integral to a variety of commercial and developmental fungicides, insecticides, and herbicides.[1][3] The electronic properties and conformational flexibility of the furan ring can enhance a molecule's binding affinity to target enzymes and improve its pharmacokinetic profile within the target pest or plant.[2] Specifically, substituted furans are key intermediates in the synthesis of highly active fungicidal compounds.[4] "Methyl 5-bromo-2-methylfuran-3-carboxylate" emerges as a particularly valuable building block in this context. Its strategically placed functional groups—a bromine atom and a methyl ester—offer multiple avenues for synthetic elaboration, making it a versatile precursor for complex agrochemical active ingredients. The bromine atom is an excellent handle for cross-coupling reactions, while the ester can be readily converted into other functional groups, such as amides, which are prevalent in modern fungicides.

This document provides a detailed guide for researchers and synthetic chemists on the synthesis and application of Methyl 5-bromo-2-methylfuran-3-carboxylate in the construction of a key agrochemical class: pyrazole-4-carboxamide fungicides. These compounds are widely recognized for their potent and broad-spectrum fungicidal activity, often targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.

Synthesis of the Key Intermediate: Methyl 5-bromo-2-methylfuran-3-carboxylate

A robust and scalable synthesis of the title compound is paramount for its effective use in agrochemical development. The following protocol is a representative method adapted from established procedures for the synthesis of substituted furan-3-carboxylates.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-methylfuran-3-carboxylate

Reaction Scheme:

Synthesis_of_Methyl_5-bromo-2-methylfuran-3-carboxylate reactant1 Methyl acetoacetate intermediate1 Methyl 2-chloroacetoacetate reactant1->intermediate1 SO2Cl2 reactant2 1,2-Dichloroethane intermediate2 Methyl 2-methylfuran-3-carboxylate reactant2->intermediate2 NaH, Reflux reactant3 N-Bromosuccinimide (NBS) intermediate1->intermediate2 NaH, Reflux product Methyl 5-bromo-2-methylfuran-3-carboxylate intermediate2->product NBS, CCl4, Reflux

Caption: Synthetic pathway for Methyl 5-bromo-2-methylfuran-3-carboxylate.

Step 1: Synthesis of Methyl 2-methylfuran-3-carboxylate

  • To a stirred solution of methyl acetoacetate (1 equivalent) in dry 1,2-dichloroethane, add sulfuryl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 2-chloroacetoacetate.

  • To a suspension of sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in dry 1,2-dichloroethane, add the crude methyl 2-chloroacetoacetate (1 equivalent) dropwise at 0 °C.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography on silica gel to afford methyl 2-methylfuran-3-carboxylate.

Step 2: Bromination to Methyl 5-bromo-2-methylfuran-3-carboxylate

  • Dissolve methyl 2-methylfuran-3-carboxylate (1 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Methyl 5-bromo-2-methylfuran-3-carboxylate as a crystalline solid.

Application in the Synthesis of a Pyrazole-4-Carboxamide Fungicide

Methyl 5-bromo-2-methylfuran-3-carboxylate is an excellent precursor for the synthesis of pyrazole-containing fungicides. The furan ring can be converted to a pyrazole ring through a ring-opening and re-cyclization sequence. This section outlines a representative protocol for the synthesis of a fungicidally active pyrazole-4-carboxamide, structurally analogous to commercial succinate dehydrogenase inhibitors (SDHIs).

Experimental Protocol: Synthesis of a Representative Pyrazole-4-Carboxamide Fungicide

Reaction Scheme:

Synthesis_of_Pyrazole-4-carboxamide start Methyl 5-bromo-2-methylfuran-3-carboxylate intermediate1 Diketone Intermediate start->intermediate1 1. Oxidative Ring Opening 2. Hydrolysis intermediate2 Methyl 1-aryl-3-methyl-5-bromopyrazole-4-carboxylate intermediate1->intermediate2 Aryl Hydrazine intermediate3 1-Aryl-3-methyl-5-bromopyrazole-4-carboxylic acid intermediate2->intermediate3 LiOH, H2O/THF intermediate4 1-Aryl-3-methyl-5-bromopyrazole-4-carbonyl chloride intermediate3->intermediate4 SOCl2 or (COCl)2 product N-Aryl-1-aryl-3-methyl-5-bromopyrazole-4-carboxamide (Pyrazole-4-carboxamide Fungicide) intermediate4->product Pyridine or Et3N Aryl Amine Aryl Amine Aryl Amine->product Pyridine or Et3N

Caption: Synthetic pathway to a pyrazole-4-carboxamide fungicide.

Step 1: Oxidative Ring Opening of the Furan

Causality: This step transforms the furan ring into a 1,4-dicarbonyl compound, which is the necessary precursor for cyclization with hydrazine to form the pyrazole ring.

  • Dissolve Methyl 5-bromo-2-methylfuran-3-carboxylate (1 equivalent) in a mixture of acetonitrile, water, and carbon tetrachloride.

  • Add sodium periodate (4 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate.

  • Stir the mixture vigorously at room temperature for 12-16 hours. The reaction is exothermic and may require cooling.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with isopropanol.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Separate the organic layer from the filtrate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketone intermediate.

Step 2: Pyrazole Ring Formation

Causality: The reaction of the 1,4-dicarbonyl intermediate with a substituted hydrazine derivative regioselectively forms the pyrazole ring, a key pharmacophore in many SDHI fungicides.

  • Dissolve the crude diketone from the previous step in ethanol or acetic acid.

  • Add a substituted aryl hydrazine (e.g., 2-chloro-4-fluorophenylhydrazine) (1.1 equivalents).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration. Otherwise, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the corresponding methyl 1-aryl-3-methyl-5-bromopyrazole-4-carboxylate.

Step 3: Saponification of the Ester

Causality: The methyl ester is hydrolyzed to the corresponding carboxylic acid to enable the subsequent amide bond formation.

  • Dissolve the pyrazole ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pyrazole-4-carboxylic acid.

Step 4: Amide Bond Formation

Causality: The final step involves the coupling of the pyrazole carboxylic acid with a desired aniline derivative to form the active pyrazole-4-carboxamide fungicide.

  • Suspend the pyrazole-4-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene.

  • Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.2 equivalents) at 0 °C.

  • Allow the mixture to stir at room temperature for 1-2 hours to form the acid chloride.

  • In a separate flask, dissolve the desired aniline (e.g., 2-methylaniline) (1.1 equivalents) and a base such as pyridine or triethylamine (1.5 equivalents) in dichloromethane.

  • Cool the aniline solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final N-aryl-1-aryl-3-methyl-5-bromopyrazole-4-carboxamide fungicide.

Data Summary

StepProductTypical Yield (%)Purity (%)Analytical Method
1Methyl 2-methylfuran-3-carboxylate70-80>95GC-MS, ¹H NMR
2Methyl 5-bromo-2-methylfuran-3-carboxylate85-95>98GC-MS, ¹H NMR
3Diketone Intermediate60-70 (crude)-¹H NMR
4Methyl 1-aryl-3-methyl-5-bromopyrazole-4-carboxylate75-85>97LC-MS, ¹H NMR
51-Aryl-3-methyl-5-bromopyrazole-4-carboxylic acid90-98>98LC-MS, ¹H NMR
6N-Aryl-1-aryl-3-methyl-5-bromopyrazole-4-carboxamide80-90>99LC-MS, ¹H NMR, ¹³C NMR

Conclusion

Methyl 5-bromo-2-methylfuran-3-carboxylate is a highly valuable and versatile intermediate for the synthesis of complex agrochemicals. The protocols detailed herein provide a robust framework for the preparation of this key building block and its subsequent elaboration into a potent pyrazole-4-carboxamide fungicide. The strategic use of the furan ring as a latent 1,4-dicarbonyl system allows for the efficient construction of the critical pyrazole core. The presented methodologies, grounded in established chemical principles, offer a clear and replicable pathway for researchers in the field of agrochemical discovery and development.

References

  • Gündüzalp, A. B., Parlakgümüş, G., Uzun, D., Özmen, Ü. Ö., Özbek, N., Sarı, M., & Tunç, T. (2023). Carbonic anhydrase inhibitors: Synthesis, characterization and inhibition activities of furan sulfonylhydrazones against carbonic anhydrase I (hCA I). AlQalam Journal of Medical and Applied Sciences, 6(1), 44-58.
  • Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Medicinal Chemistry Research, 29(10), 1863-1872.
  • El-Sayed, R., et al. (2014). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 19(9), 14389-14404.
  • Montedoro, Farmoplant. (1984). Furan derivatives having fungicide activity.
  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-methylfuran-3-carboxylate. Retrieved from [Link]

  • Plem, S.C., Muller, D.M. and Murguía, M.C. (2015) Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5(3), 239-261.
  • Nivrutti, P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Biosystems Engineers. (2014). Synthesis of Common Drug Intermediaries from Furfural. Retrieved from [Link]

  • RSC Publishing. (2012). NJC. New Journal of Chemistry.
  • Organic Syntheses Procedure. (n.d.). The acid is heated to 50°, and 1 kg. (2.9 moles) of powdered sugar. Retrieved from [Link]

  • Bayer CropScience SA. (2009). Fungicide pyrazole carboxamides derivatives.
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-169.
  • MDPI. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • UPL Ltd. (2022). A process for preparation of bixafen.
  • Dal Bio, D. (2018).
  • NIH. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5894.
  • NIH. (2012). Synthesis of Furan Derivatives Condensed with Carbohydrates. Retrieved from [Link]

  • Google Patents. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Google Patents. (2016). Production method of 2-methyl-5-nitrophenol.
  • Florida Atlantic University. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-methylfuran-3-carboxylate. Retrieved from [Link]

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Application Notes and Protocols: The Strategic Use of Brominated Furans in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Ring as a Privileged Scaffold and the Role of Bromination

The furan ring system is a cornerstone in medicinal chemistry, appearing as a core structural motif in a multitude of natural products and synthetic pharmaceutical agents.[1][2] Its electron-rich nature and aromaticity allow for diverse interactions with biological targets, making it a "privileged scaffold" for drug design.[2] Furan derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4]

To harness the full potential of the furan scaffold, chemists require robust methods to functionalize it with precision. This is where brominated furans emerge as exceptionally valuable intermediates. The bromine atom serves as a versatile synthetic handle, primarily enabling a wide array of palladium-catalyzed cross-coupling reactions.[5][6][7] This strategic placement of a reactive halogen allows for the controlled and efficient construction of complex carbon-carbon and carbon-heteroatom bonds, which are critical for elaborating simple furan building blocks into sophisticated drug candidates.[8]

These application notes provide an in-depth guide to the synthesis and utilization of brominated furans, with a focus on palladium-catalyzed cross-coupling reactions for the preparation of key pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the workflows with clear diagrams and data.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The most powerful application of brominated furans in pharmaceutical synthesis is their use as electrophilic partners in palladium-catalyzed cross-coupling reactions.[5][9] These reactions form the bedrock of modern synthetic chemistry, allowing for the assembly of complex molecular architectures, particularly the biaryl motifs common in many drugs.[7]

The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron compound (typically a boronic acid or ester) with an organic halide, is arguably the most widely used cross-coupling method in the pharmaceutical industry due to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[6][7]

When applied to brominated furans, the Suzuki-Miyaura coupling provides a direct and efficient route to 2-arylfurans and 3-arylfurans.[5] These structures are key intermediates in the synthesis of agents targeting a range of diseases.

dot

Suzuki_Utility cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Pharmaceutical Intermediate BromoFuran Brominated Furan (e.g., 2-Bromofuran) Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., DMF/H2O) BromoFuran->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction ArylFuran Aryl-Furan Scaffold Reaction->ArylFuran C-C Bond Formation

Caption: General workflow for synthesizing aryl-furan intermediates via Suzuki-Miyaura coupling.

The causality behind the reaction components is crucial for success. The palladium catalyst is the engine of the transformation, cycling between Pd(0) and Pd(II) oxidation states. The base (e.g., potassium carbonate, cesium carbonate) is not a mere spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the critical transmetalation step in the catalytic cycle. The choice of solvent and ligands can dramatically influence reaction rates and yields.[10]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism allows researchers to troubleshoot and optimize reactions effectively. Each component in the protocol plays a distinct and essential role.

dot

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-Br (Bromofuran) pd2_complex Ar-Pd(II)L2-Br (Furan) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L2-Ar' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Regenerates Catalyst product Ar-Ar' (Product) red_elim->product boronic Ar'B(OH)2 + Base boronic->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing a validated starting point for synthesis.

Protocol 1: Synthesis of 2-Bromofuran

Rationale: Before its application, the key starting material must be synthesized efficiently. While furan reacts vigorously with halogens, controlled conditions using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) provide a reliable method for monobromination at the most reactive C2 position.[5][11] This procedure is advantageous as it is scalable and often avoids the need for complex chromatographic purification.[5]

Materials & Equipment:

  • Furan (freshly distilled)

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard glassware for work-up

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-bromosuccinimide (NBS, 1.0 eq) in anhydrous DMF (approx. 2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Substrate Addition: Add freshly distilled furan (1.0 eq) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing ice-cold water (3x the volume of DMF). Extract the aqueous phase with diethyl ether or tert-butyl methyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: 2-bromofuran is volatile.

  • Purification: The crude product is often of sufficient purity for subsequent coupling reactions. If necessary, it can be purified by distillation under reduced pressure.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromofuran with 4-Methoxyphenylboronic Acid

Rationale: This protocol exemplifies the synthesis of a 2-arylfuran intermediate. We use bis(triphenylphosphine)palladium(II) dichloride as a stable and reliable Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species. Potassium carbonate serves as the necessary base, and a DMF/water solvent system facilitates the dissolution of both organic and inorganic reagents.[5]

Materials & Equipment:

  • 2-Bromofuran (from Protocol 1)

  • 4-Methoxyphenylboronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Potassium carbonate (K₂CO₃)

  • DMF/Water (3:1 mixture)

  • Schlenk flask or round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Standard glassware for work-up and column chromatography

Step-by-Step Procedure:

  • Reagent Preparation: To a Schlenk flask, add 2-bromofuran (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and [PdCl₂(PPh₃)₂] (2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed DMF/water (3:1) solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)furan.

Data Summary: Substrate Scope in Suzuki-Miyaura Coupling

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide range of 2-arylfurans. The following table summarizes typical results.

EntryAryl Boronic Acid PartnerCatalyst (mol%)BaseConditionsYield (%)
1Phenylboronic acidPdCl₂(PPh₃)₂ (2)K₂CO₃DMF/H₂O, 90°C, 2h~85%
24-Methylphenylboronic acidPdCl₂(PPh₃)₂ (2)K₂CO₃DMF/H₂O, 90°C, 2h~88%
34-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (2)K₂CO₃DMF/H₂O, 90°C, 2h~90%
43-Chlorophenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃Dioxane/H₂O, 100°C, 4h~75%
52-Thienylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O, 85°C, 6h~70%

Note: Yields are representative and can vary based on specific reaction scale and purification methods. Data synthesized from principles described in literature.[5]

Applications in Drug Scaffolds

The aryl-furan motifs synthesized via these protocols are prevalent in various classes of therapeutic agents.

  • Anticancer Agents: Many potent anticancer compounds feature substituted benzofuran cores.[3][8][12] Brominated benzofurans can undergo similar coupling reactions to introduce diverse substituents, allowing for the fine-tuning of activity against cancer cell lines.[3][8] For instance, the presence of a bromine substituent on the benzofuran system has been shown to increase cytotoxic activity in certain contexts.[3]

  • Antibacterial Agents: Furan-carboxamide structures have been synthesized from brominated precursors and evaluated for activity against drug-resistant bacteria.[13] A key step involves synthesizing an N-(4-bromophenyl)furan-2-carboxamide, which then undergoes Suzuki coupling to generate a library of derivatives.[13]

  • Antiviral Agents: The furan ring is a component of various compounds explored for antiviral activity.[2][14] The ability to rapidly diversify the furan core using brominated intermediates is critical for structure-activity relationship (SAR) studies in the discovery of new antiviral drugs.

Conclusion and Future Outlook

Brominated furans are not merely reagents; they are strategic building blocks that unlock access to a vast chemical space relevant to drug discovery. Their utility, primarily through palladium-catalyzed cross-coupling, provides a reliable and versatile platform for the synthesis of complex pharmaceutical intermediates. The protocols and principles outlined in these notes offer researchers a solid foundation for leveraging these powerful intermediates in their synthetic campaigns. As drug development continues to demand more complex and novel molecular architectures, the strategic application of versatile synthons like brominated furans will remain indispensable.

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  • The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]

  • ChemInform Abstract: Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. ResearchGate. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromofurans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromofuran substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues encountered when working with these valuable heterocyclic building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Introduction: The Unique Challenges of Bromofurans in Suzuki Coupling

Furan rings are privileged structures in numerous pharmaceuticals and functional materials. The Suzuki-Miyaura coupling is a powerful tool for their functionalization; however, bromofurans present a unique set of challenges compared to their carbocyclic aryl bromide counterparts. These challenges often stem from the electronic nature of the furan ring and the stability of the corresponding boronic acids.

This guide is structured to address the most pressing issues you may face, from reaction setup to troubleshooting unexpected results. We will delve into the mechanistic nuances relevant to bromofurans to provide a robust framework for reaction optimization.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common problems encountered during the Suzuki coupling of bromofurans.

Issue 1: Low or No Product Yield

This is the most frequent challenge. A systematic approach is crucial to identify the root cause.

Question: My reaction with 2-bromofuran is giving very low yield, while the TLC plate shows mostly unreacted starting material. What should I investigate first?

Answer:

When faced with low conversion, the primary suspects are the catalyst's activity and the integrity of your reagents. Here is a diagnostic workflow to follow:

  • Catalyst Activation and Health: The first and most critical step in the catalytic cycle is the oxidative addition of the palladium(0) species to the bromofuran.[1] If your active Pd(0) catalyst is not being generated or is deactivating, the reaction will not proceed.

    • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, which can also promote the homocoupling of boronic acids.[1] Thoroughly degas your solvent and purge your reaction vessel.

    • Catalyst Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction is often accomplished by a phosphine ligand or through a side reaction like boronic acid homocoupling. If you suspect issues with catalyst activation, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst).

  • Reagent Quality:

    • Bromofuran Purity: Ensure your bromofuran is pure and free of inhibitors.

    • Boronic Acid/Ester Integrity: Furanboronic acids, particularly 2-furanboronic acid, are notoriously unstable and prone to protodeboronation, especially when stored for extended periods or exposed to moisture.[2] This side reaction replaces the boronic acid group with a hydrogen atom, effectively removing your nucleophile from the reaction.

      • Recommendation: Use freshly purchased or recently synthesized boronic acid. If you suspect degradation, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. MIDA boronates are particularly useful as they are air-stable crystalline solids that slowly release the boronic acid under the reaction conditions, which can be beneficial for sensitive substrates.[2]

  • Reaction Parameters:

    • Temperature: While many Suzuki couplings are run at elevated temperatures (e.g., 80-100 °C), excessive heat can lead to catalyst decomposition and substrate degradation. If you observe darkening of the reaction mixture, it could be a sign of palladium black formation, indicating catalyst death. Try lowering the temperature and extending the reaction time.

    • Base Selection: The base is crucial for activating the boronic acid for transmetalation.[3] For sensitive substrates like bromofurans, a milder base may be necessary to prevent degradation. If you are using a strong base like NaOH or KOH, consider switching to K₂CO₃, Cs₂CO₃, or K₃PO₄.

low_yield_troubleshooting start Low Yield/ No Conversion check_catalyst Verify Catalyst Activity start->check_catalyst check_reagents Assess Reagent Quality start->check_reagents optimize_conditions Re-evaluate Reaction Parameters start->optimize_conditions inert_atmosphere Improve Inert Atmosphere Technique (Degas Solvent) check_catalyst->inert_atmosphere change_catalyst Use Pd(0) Source or Modern Precatalyst check_catalyst->change_catalyst fresh_boronic_acid Use Fresh Boronic Acid or Boronate Ester (Pinacol/MIDA) check_reagents->fresh_boronic_acid adjust_temp Lower Temperature, Increase Time optimize_conditions->adjust_temp change_base Switch to Milder Base (e.g., K₂CO₃, K₃PO₄) optimize_conditions->change_base

Caption: Diagnostic workflow for addressing low Suzuki coupling yields.

Issue 2: Presence of Significant Side Products

The appearance of unexpected spots on your TLC or peaks in your GC-MS requires careful identification to address the underlying cause.

Question: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. How can I minimize this?

Answer:

Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and Pd(II) species. To mitigate this:

  • Improve Degassing: As mentioned previously, rigorously exclude oxygen from your reaction.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst [e.g., Pd(PPh₃)₄] can reduce the amount of Pd(II) present at the beginning of the reaction, which is often responsible for initiating homocoupling.

  • Stoichiometry: Ensure you are not using a large excess of the boronic acid. A 1.1 to 1.5 molar equivalent of the boronic acid relative to the bromofuran is typically sufficient.

Question: My mass spectrometry analysis shows a peak corresponding to the debrominated furan starting material. What causes this and how can I prevent it?

Answer:

The presence of the debrominated starting material points to a competing hydrodehalogenation reaction. This can occur through several pathways, but a common cause is the presence of a hydride source that intercepts a palladium intermediate.

  • Solvent Choice: Some solvents, particularly alcohols like isopropanol, can act as hydride donors at elevated temperatures. If you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent system such as dioxane, toluene, or DMF.

  • Base Choice: Certain bases or their breakdown products can also be a source of hydrides. Ensure your base is of high purity.

Frequently Asked Questions (FAQs)

Q1: Which is more reactive, 2-bromofuran or 3-bromofuran?

A1: Generally, 2-bromofurans are more reactive in Suzuki couplings than 3-bromofurans. This is due to the higher activation of the C-Br bond at the 2-position, which is adjacent to the ring oxygen, facilitating oxidative addition. For the less reactive 3-bromofuran, you may need to employ more forcing conditions, such as higher temperatures or more active catalyst systems.

Q2: What is the best catalyst and ligand combination for coupling with bromofurans?

A2: There is no single "best" combination as the optimal choice depends on the specific substrates. However, here are some general guidelines:

Catalyst/Ligand ClassWhen to UseRationale
Pd(PPh₃)₄ A good starting point for many applications.A reliable, commercially available Pd(0) source. May require higher catalyst loadings (1-5 mol%).
Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos, XPhos) For challenging couplings, including with 3-bromofuran or sterically hindered substrates.These bulky, electron-rich phosphine ligands promote both oxidative addition and reductive elimination, leading to higher turnover numbers and efficiency.
Pd(dppf)Cl₂ Useful for a broad range of substrates, including heteroaromatics.The dppf ligand provides good stability to the palladium center.

Q3: How do I choose the right base and solvent?

A3: The choice of base and solvent is often interconnected.

  • Bases:

    • Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common. K₃PO₄ is a stronger base than K₂CO₃ and can be effective for less reactive bromofurans. Cs₂CO₃ is highly soluble in many organic solvents and is often a good choice for difficult couplings.

    • Aqueous bases are frequently used, as water can aid in the dissolution of the base and facilitate the transmetalation step. A common solvent system is a mixture of an organic solvent (like dioxane or toluene) with an aqueous solution of the base.

  • Solvents:

    • Ethers (Dioxane, THF): Widely used and effective for a broad range of Suzuki couplings.

    • Aromatic Hydrocarbons (Toluene): A good choice, especially for higher temperature reactions.

    • Polar Aprotic Solvents (DMF, DMAc): Can be effective but may be more difficult to remove during workup.

    • Alcohols (Ethanol, Isopropanol): Often used as a co-solvent with water, but be mindful of the potential for hydrodehalogenation at high temperatures.

Q4: Can I use microwave heating for Suzuki couplings with bromofurans?

A4: Yes, microwave-assisted Suzuki coupling can be highly effective for reactions with bromofurans.[4][5][6][7] Microwave heating can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products that can occur with prolonged heating. It is an excellent technique to explore, especially for high-throughput screening of reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Bromofuran

This protocol is a good starting point and can be optimized as needed.

  • To a dry Schlenk flask under an argon atmosphere, add 2-bromofuran (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Seal the flask and heat the reaction mixture at 90 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol for Unstable Boronic Acids using MIDA Boronates

This protocol is adapted for cases where the boronic acid is prone to decomposition.

  • To a dry Schlenk flask under an argon atmosphere, add the bromofuran (1.0 mmol), the aryl MIDA boronate (1.1 mmol), K₃PO₄ (3.0 mmol), and an appropriate palladium precatalyst with a Buchwald ligand (e.g., SPhos Pd G3, 2 mol%).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (1.6 mL).

  • Seal the flask and heat the reaction mixture at 60-80 °C with vigorous stirring, monitoring the reaction progress. The slow release of the boronic acid may require longer reaction times (6-24 hours).

  • Follow steps 5-7 from the general protocol for workup and purification.

Mechanistic Considerations for Bromofurans

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling applies to bromofurans. However, the electron-rich nature of the furan ring can influence the rates of the individual steps.

suzuki_cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ pd2_complex Br-Pd(II)L₂(Furan) pd0->pd2_complex product Ar-Furan oxidative_addition Oxidative Addition pd2_biaryl Ar-Pd(II)L₂(Furan) pd2_complex->pd2_biaryl transmetalation Transmetalation boronate ArB(OH)₃⁻ pd2_biaryl->pd0 pd2_biaryl->product reductive_elimination Reductive Elimination bromofuran Br-Furan base Base (e.g., K₂CO₃) base->boronate boronic_acid ArB(OH)₂ boronic_acid->boronate

Sources

Stability of "Methyl 5-bromo-2-methylfuran-3-carboxylate" under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the stability and reactivity of Methyl 5-bromo-2-methylfuran-3-carboxylate under common reaction conditions.

Introduction

Methyl 5-bromo-2-methylfuran-3-carboxylate is a versatile synthetic intermediate, valued for its role in the construction of complex molecular architectures in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of multiple reactive sites: a nucleophilic furan ring, an electrophilic ester, and a carbon-bromine bond amenable to cross-coupling reactions. However, the inherent reactivity of the furan ring system also presents stability challenges that can impact reaction outcomes and product purity. This guide provides a detailed analysis of the stability of Methyl 5-bromo-2-methylfuran-3-carboxylate under a variety of common reaction conditions, offering troubleshooting advice and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with Methyl 5-bromo-2-methylfuran-3-carboxylate?

A1: The main stability concerns are the susceptibility of the furan ring to acidic conditions, which can lead to ring-opening and polymerization. Additionally, the ester functionality is prone to hydrolysis under strong basic conditions. The carbon-bromine bond may also undergo cleavage under certain reductive or photochemical conditions.

Q2: How should I store Methyl 5-bromo-2-methylfuran-3-carboxylate to ensure its long-term stability?

A2: To ensure long-term stability, it is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). This will minimize potential degradation from moisture, light, and air.

Q3: Is this compound compatible with standard purification techniques like silica gel chromatography?

A3: Yes, Methyl 5-bromo-2-methylfuran-3-carboxylate is generally stable to silica gel chromatography. However, prolonged exposure to acidic silica gel should be avoided. If sensitivity is a concern, consider using a neutral or deactivated silica gel, or alternative purification methods such as recrystallization.

Q4: Can I perform reactions that require elevated temperatures with this compound?

A4: The thermal stability of substituted furans can be a concern. While many reactions, such as palladium-catalyzed cross-couplings, are performed at elevated temperatures, it is advisable to keep the temperature as low as reasonably possible to minimize potential decomposition. Monitoring the reaction for the formation of byproducts is recommended.

Troubleshooting Guides

Issue 1: Low yields or decomposition during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
  • Symptom: Incomplete conversion of the starting material, formation of dark, tarry byproducts, or isolation of debrominated starting material.

  • Potential Cause: Degradation of the furan ring under the reaction conditions, suboptimal catalyst system, or incorrect base selection.

  • Troubleshooting Steps:

    • Degas thoroughly: Oxygen can degrade both the catalyst and the furan ring at elevated temperatures. Ensure the reaction mixture is thoroughly degassed with an inert gas (argon or nitrogen) before heating.

    • Optimize the base: While inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used, they can be harsh. Consider using a milder base such as K₃PO₄ or an organic base like triethylamine (Et₃N).

    • Choose the right ligand: The choice of phosphine ligand is critical. For Suzuki couplings, ligands like SPhos or XPhos can be effective at lower temperatures. For Heck reactions, bulky electron-rich phosphines are often employed.

    • Lower the reaction temperature: If decomposition is observed, try running the reaction at a lower temperature for a longer duration.

    • Use a robust catalyst system: Consider using a pre-catalyst that is known for its high activity and stability, which may allow for lower reaction temperatures and shorter reaction times.

Issue 2: Unwanted side reactions when using strong bases or nucleophiles.
  • Symptom: Formation of the corresponding carboxylic acid (from ester hydrolysis) or unexpected substitution products.

  • Potential Cause: The ester group is susceptible to hydrolysis under strong basic conditions. The bromine atom may undergo nucleophilic aromatic substitution (SNAr), although this is generally less favorable on electron-rich furan rings.

  • Troubleshooting Steps:

    • Ester Hydrolysis: When using strong aqueous bases (e.g., NaOH, KOH), ester hydrolysis is a likely side reaction. If the ester needs to be preserved, use non-nucleophilic bases (e.g., NaH, LDA) at low temperatures or consider protecting the ester if the desired reaction requires harsh basic conditions.

    • Nucleophilic Aromatic Substitution (SNAr): While less common for this electron-rich system, strong nucleophiles could potentially displace the bromide. If this is suspected, using a less nucleophilic reagent or milder reaction conditions may be necessary.

Issue 3: Decomposition or low recovery during acidic workup or reactions.
  • Symptom: Significant loss of material, discoloration, or formation of polymeric material upon exposure to acid.

  • Potential Cause: The furan ring is known to be sensitive to strong acids, leading to ring-opening and subsequent polymerization.

  • Troubleshooting Steps:

    • Avoid strong acids: Whenever possible, use mild acidic conditions for workups (e.g., saturated aqueous NH₄Cl) or avoid acidic conditions altogether.

    • Buffer the reaction: If an acidic reagent is required for the reaction, consider using a buffered system to maintain a less acidic pH.

    • Keep it cold: Perform acidic workups at low temperatures (0 °C or below) to minimize the rate of decomposition.

    • Minimize contact time: Do not allow the compound to remain in an acidic environment for extended periods.

Stability & Reactivity Profile

The following table summarizes the expected stability and reactivity of Methyl 5-bromo-2-methylfuran-3-carboxylate under various common reaction conditions.

Reaction Condition Expected Stability/Reactivity Potential Side Reactions & Troubleshooting
Strong Acids (e.g., HCl, H₂SO₄, TFA) Unstable. The furan ring is prone to protonation, leading to ring-opening and polymerization.Avoid strong acids. Use buffered systems or non-acidic conditions. For workups, use mild acids (e.g., sat. NH₄Cl) at low temperatures and with short contact times.
Strong Bases (e.g., NaOH, KOH, LDA) Ester is unstable. Saponification of the methyl ester to the corresponding carboxylate will occur. The furan ring is generally stable.To preserve the ester, use non-nucleophilic bases (e.g., NaH) or carry out reactions at low temperatures. If the ester is not required, this can be a method for its hydrolysis.
Nucleophiles (e.g., Amines, Thiols, Alkoxides) The primary reaction is expected at the ester (transesterification or amidation). Nucleophilic aromatic substitution of the bromide is less likely due to the electron-rich nature of the furan ring but may occur under forcing conditions.If SNAr is a concern, consider milder reaction conditions. To favor reaction at the ester, a catalyst may be required.
Reducing Agents
Sodium Borohydride (NaBH₄)Generally stable. NaBH₄ is a mild reducing agent and is not expected to reduce the ester or the aryl bromide under standard conditions.Chemoselective reduction of other functional groups (e.g., aldehydes, ketones) in the presence of this molecule should be possible.
Lithium Aluminum Hydride (LiAlH₄)Unstable. LiAlH₄ is a strong reducing agent and will reduce the methyl ester to the corresponding primary alcohol. It may also lead to reductive debromination.If only ester reduction is desired, careful control of stoichiometry and temperature is necessary. To avoid reduction, consider protecting the ester.
Oxidizing Agents (e.g., m-CPBA, KMnO₄) Potentially unstable. The electron-rich furan ring is susceptible to oxidation, which can lead to ring-opening or other transformations.The outcome is highly dependent on the specific oxidizing agent and reaction conditions. It is advisable to perform a small-scale test reaction to determine compatibility.
Organometallic Reagents (e.g., Grignard, Organolithiums) Reactive. These reagents are strong nucleophiles and strong bases. The primary reaction is expected to be nucleophilic attack at the ester carbonyl. Halogen-metal exchange at the C-Br bond is also a possibility, especially with organolithiums.The reaction pathway will depend on the specific organometallic reagent, stoichiometry, and temperature. To favor halogen-metal exchange, very low temperatures are typically required.
Palladium-Catalyzed Cross-Coupling Good Substrate. The C-Br bond is well-suited for a variety of cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.).See Troubleshooting Guide 1 for optimizing reaction conditions and minimizing side reactions.
Photochemical Conditions (UV light) Potentially unstable. The C-Br bond may undergo homolytic cleavage upon exposure to UV light, leading to radical-mediated side reactions.Protect reactions from light if photochemical instability is a concern.

Key Reaction Pathways & Potential Pitfalls

The following diagrams illustrate some of the key reaction pathways and potential side reactions involving Methyl 5-bromo-2-methylfuran-3-carboxylate.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Methyl 5-bromo-2-methylfuran-3-carboxylate - Boronic Acid - Pd Catalyst - Base B Add Degassed Solvent A->B C Thoroughly Degas Reaction Mixture B->C D Heat to Desired Temperature C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Cool and Dilute with Organic Solvent E->F G Aqueous Wash (Water, Brine) F->G H Dry and Concentrate G->H I Purify (Chromatography/Recrystallization) H->I

Sources

Preventing debromination in reactions with "Methyl 5-bromo-2-methylfuran-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-bromo-2-methylfuran-3-carboxylate (CAS: 345891-28-3). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The inherent reactivity of the furan ring, combined with the C5-bromo substituent, makes this compound an excellent intermediate for creating complex molecular architectures, particularly through cross-coupling reactions.[1] However, this reactivity also presents a common and often frustrating challenge: premature loss of the bromine atom, a side reaction known as debromination or hydrodebromination.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and prevent unwanted debromination, ensuring higher yields and cleaner reaction profiles.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 5-bromo-2-methylfuran-3-carboxylate and why is it useful?

Methyl 5-bromo-2-methylfuran-3-carboxylate is a substituted furan molecule. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure contains two key functional handles: a bromine atom and an ester group. The bromine at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira, allowing for the introduction of diverse aryl, vinyl, or alkynyl groups.[1] The ester and methyl groups modify the electronic properties of the furan ring and provide additional points for chemical modification.

Q2: Why is debromination a common side reaction with this compound?

The C-Br bond on electron-rich heterocyclic systems like furan is susceptible to cleavage. Debromination, specifically hydrodebromination (replacement of -Br with -H), can occur through several mechanisms:

  • Protonolysis: The furan ring can be protonated, particularly under acidic conditions or in the presence of strong bases that can deprotonate a proton source (like water or alcohols), leading to loss of the bromide.

  • Reductive Cleavage: In palladium-catalyzed reactions, undesired reductive pathways can lead to the formation of a hydride on the palladium center, which can then reductively eliminate with the bromide to form HBr, leaving the debrominated furan. This can be promoted by certain bases, solvents, or impurities that act as hydride sources.[2][3]

  • Organometallic Intermediates: During reactions like lithiation, the generated furyl-lithium species is a very strong base. If not trapped efficiently by an electrophile at low temperatures, it will be quenched by even weak proton sources in the reaction mixture (e.g., trace water, solvent), resulting in the debrominated product.

Q3: What are the general strategies to minimize debromination?

While specific tactics depend on the reaction type, the core principles are:

  • Careful Selection of Base: Use the mildest base necessary to achieve the desired transformation. Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF) are often preferred over strong hydroxides or alkoxides.[4]

  • Optimize Temperature and Reaction Time: Use the lowest effective temperature and monitor the reaction to avoid prolonged heating, which can promote side reactions.

  • Inert Atmosphere and Anhydrous Conditions: Meticulously exclude oxygen and moisture. Use dry solvents and reagents, and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can inhibit some catalytic cycles, and water is a common proton source for hydrodebromination.[5]

  • Appropriate Catalyst and Ligand Selection: The choice of palladium source and, more importantly, the phosphine ligand can significantly influence the balance between the desired catalytic cycle and undesired reductive pathways.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common application for this substrate and also where debromination is most frequently observed.[6][7]

Issue 1: Suzuki-Miyaura Coupling

Q: I'm attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm consistently isolating 20-40% of the debrominated byproduct, Methyl 2-methylfuran-3-carboxylate. What is causing this and how can I prevent it?

A: Causality & Explanation

In a Suzuki-Miyaura coupling, the base plays a crucial role in activating the boronic acid for the transmetalation step.[4][8][9] However, an overly strong or inappropriate base can promote hydrodebromination. The likely culprits are:

  • Base-Promoted Protonolysis: Strong bases like NaOH or NaOEt can generate sufficient hydroxide or alkoxide concentrations to attack the palladium-bound furan or facilitate protonolysis from trace water or alcohol solvents.

  • Formation of Palladium-Hydride Species: Some bases or additives can react to form palladium-hydride (Pd-H) intermediates. This Pd-H species can then undergo reductive elimination with the bromide on the palladium center, leading to the debrominated byproduct instead of the desired cross-coupled product.

Workflow Diagram: Competing Pathways in Suzuki Coupling

Start Furyl-Br + Pd(0)L_n OxAdd Oxidative Addition (Furyl-Pd(II)-Br)L_n Start->OxAdd Desired_Trans Transmetalation OxAdd->Desired_Trans Desired Pathway Undesired_PdH Formation of Pd-H Species OxAdd->Undesired_PdH Undesired Pathway Desired_Base Base + R-B(OH)2 Desired_Base->Desired_Trans Desired_RE Reductive Elimination Desired_Trans->Desired_RE Desired_RE->Start Regenerates Catalyst Product Desired Product (Furyl-R) Desired_RE->Product Undesired_Source Hydride Source (e.g., Base, Solvent) Undesired_Source->Undesired_PdH Undesired_RE Reductive Elimination Undesired_PdH->Undesired_RE Undesired_RE->Start Regenerates Catalyst Byproduct Debrominated Furan (Furyl-H) Undesired_RE->Byproduct

Caption: Competing Suzuki coupling and debromination pathways.

Validated Protocol & Troubleshooting Steps

This protocol is optimized to favor the desired cross-coupling pathway.

1. Reagent Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

  • Use anhydrous solvents. Toluene or 1,4-Dioxane are excellent choices.

  • Sparge the solvent with Argon for 15-20 minutes before use to remove dissolved oxygen.

2. Reaction Assembly (Example Scale):

  • To a dry flask, add Methyl 5-bromo-2-methylfuran-3-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a mild base (see table below, 2.0-3.0 equiv).

  • Add the palladium catalyst and ligand (see table).

  • Add the anhydrous, sparged solvent.

3. Execution:

  • Heat the reaction mixture to the recommended temperature (80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS. Avoid unnecessarily long reaction times.

  • Upon completion, cool to room temperature, filter through celite to remove palladium residues, and proceed with standard aqueous workup and purification.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ParameterRecommendedRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)These are robust, common catalysts effective for aryl bromides.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv)Mild inorganic bases that effectively promote transmetalation with minimal risk of protonolysis.[10]
Solvent Toluene, 1,4-Dioxane, or DME (anhydrous)Aprotic solvents that do not act as proton sources. A small amount of water is sometimes needed but start with fully anhydrous conditions.
Temperature 80 - 100 °CSufficient to drive the reaction without excessive thermal decomposition or side reactions.
Additives None typically requiredAvoid additives unless specific literature for a similar substrate suggests otherwise.
Issue 2: Heck Reaction

Q: My Heck reaction with styrene is inefficient. I'm recovering starting material and also finding the debrominated furan. How can I improve the yield of the desired vinylated product?

A: Causality & Explanation

The Heck reaction mechanism involves a β-hydride elimination step as part of the productive cycle.[11] However, competing debromination can still occur, often due to:

  • Base Choice: Amine bases like triethylamine (Et₃N) are common to neutralize the HBr formed. However, they can also coordinate to the palladium center and potentially facilitate reductive pathways.

  • High Temperatures: The Heck reaction often requires higher temperatures than Suzuki couplings, increasing the likelihood of thermal decomposition of the catalyst and substrate, which can lead to debromination.

  • Ligand Choice: The phosphine ligand influences the stability and reactivity of the palladium intermediates. Bulky, electron-rich ligands can sometimes favor reductive elimination over the desired Heck pathway.

Validated Protocol & Troubleshooting Steps

1. Reagent Preparation:

  • Follow the same rigorous anhydrous and inert atmosphere precautions as for the Suzuki coupling.

  • Use high-purity olefins.

2. Reaction Assembly (Example Scale):

  • To a dry flask or microwave vial, add Methyl 5-bromo-2-methylfuran-3-carboxylate (1.0 equiv), the olefin (e.g., styrene, 1.5 equiv), base (2.0 equiv), and palladium source/ligand.

  • Add an anhydrous polar aprotic solvent like DMF or NMP.

3. Execution:

  • Conventional Heating: Heat to 100-140 °C, monitoring carefully.

  • Microwave Irradiation: A highly recommended alternative. Use a sealed microwave vial and heat to 120-160 °C for 15-60 minutes. Microwave heating can dramatically reduce reaction times, often minimizing the formation of thermal byproducts.[7]

Table 2: Recommended Conditions for Heck Coupling
ParameterRecommendedRationale
Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst.[12]
Ligand PPh₃ or P(o-tol)₃ (4-10 mol%)Standard phosphine ligands for Heck reactions.
Base Et₃N or K₂CO₃Et₃N is a classic choice. If debromination persists, switching to an inorganic base like K₂CO₃ can be beneficial.
Solvent DMF, NMP, or Acetonitrile (anhydrous)Polar aprotic solvents are standard for Heck reactions.
Temperature 100-140 °C (Conventional) or 120-160 °C (Microwave)Higher temperatures are often necessary. Microwave irradiation is preferred to shorten heating duration.
Additives Tetrabutylammonium bromide (TBAB) (1 equiv)Can be essential as a phase-transfer catalyst, especially with inorganic bases, to improve solubility and reaction rates.[13]

Troubleshooting Guide: Lithiation and Borylation

Issue 3: Lithium-Halogen Exchange

Q: I am trying to perform a lithium-halogen exchange at the 5-position using n-BuLi, followed by quenching with triisopropyl borate to form a boronic ester. My main product is the debrominated (protonated) furan. Why is the quench failing?

A: Causality & Explanation

This is a classic problem when working with highly reactive organolithium species. The furyl-lithium intermediate you are generating is an extremely strong base and will react instantly with any available proton source. The formation of the debrominated product is almost always due to:

  • Inadequate Temperature Control: The lithium-halogen exchange must be performed at very low temperatures (typically -78 °C, a dry ice/acetone bath). If the temperature rises, even locally, the furyl-lithium can deprotonate the solvent (e.g., THF) or react with trace moisture.

  • Slow Quenching: The electrophile (the boronic ester) must be added efficiently while the solution is still cold to trap the organolithium before it can find another proton source.

  • Atmospheric Moisture: A poor inert atmosphere seal will allow moisture to enter the flask and quench the organolithium.

Workflow Diagram: Lithiation-Borylation vs. Protonation

Start Furyl-Br Lithiate Lithiation (Furyl-Li) Start->Lithiate BuLi n-BuLi -78 °C BuLi->Lithiate Desired_Product Desired Boronate Ester (Furyl-B(OR)2) Lithiate->Desired_Product Desired Pathway (Fast Quench) Undesired_Product Debrominated Furan (Furyl-H) Lithiate->Undesired_Product Undesired Pathway (Slow Quench / High Temp) Desired_Quench B(O-iPr)3 -78 °C Desired_Quench->Desired_Product Undesired_Source Proton Source (H₂O, THF, Temp > -70°C) Undesired_Source->Undesired_Product

Caption: Desired borylation vs. undesired protonation of the furyl-lithium intermediate.

Validated Protocol & Troubleshooting Steps

Extreme care with anhydrous and anaerobic technique is paramount.

1. Setup:

  • Assemble and flame-dry all glassware under high vacuum, then backfill with Argon. Use septa and cannulation techniques for all liquid transfers.

  • Use a dry ice/acetone bath to maintain a temperature of -78 °C.

2. Reaction Execution (Example Scale):

  • Dissolve Methyl 5-bromo-2-methylfuran-3-carboxylate (1.0 equiv) in anhydrous THF or Diethyl Ether in the reaction flask and cool to -78 °C.

  • Slowly add n-butyllithium (n-BuLi, 1.05 equiv) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for the recommended time (typically 30-60 minutes) to ensure complete exchange.

  • Add the electrophile, triisopropyl borate (B(O-iPr)₃, 1.2 equiv), dropwise via syringe, again maintaining the temperature at -78 °C.

  • After the addition is complete, stir for another 1-2 hours at -78 °C before allowing the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and proceed with extraction and purification.

Table 3: Key Parameters for Lithiation-Borylation
ParameterRecommendedRationale
Solvent Anhydrous THF or Diethyl EtherEther is less susceptible to deprotonation than THF but may have lower solubility for the substrate. THF is common but requires strict temperature control.
Lithiation Reagent n-BuLi (1.05-1.1 equiv)Effective for lithium-halogen exchange. Using a large excess can lead to side reactions.
Temperature CRITICAL: -78 °CEssential to ensure the stability of the furyl-lithium intermediate and prevent solvent deprotonation.
Stir Time 30-60 min after BuLi additionAllows for complete lithium-halogen exchange before quenching.
Quench Add electrophile at -78 °CTrapping the organolithium at low temperature is key to preventing protonation during warmup.

By carefully controlling these reaction parameters, you can significantly suppress debromination and achieve high yields of your desired functionalized furan products.

References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-methylfuran-3-carboxylate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... Retrieved from [Link]

  • PubMed. (2023). Investigating the debrominations of a subset of brominated flame retardants by biogenic reactive sulfur species. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromofuran-2-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-3-methylfuran-2-carboxylate (C7H7BrO3). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • University of Bristol. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • PubMed. (2025). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Halogenation effects in intramolecular furan Diels-Alder reactions: Broad scope synthetic and computational studies. Retrieved from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

  • Química Organica.org. (n.d.). halogenation of furan. Retrieved from [Link]

  • ACS Publications. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Retrieved from [Link]

  • YouTube. (2016). Haloform Reaction Base Catalyzed Bromination of Aldehyde or Ketone. Retrieved from [Link]

  • PMC. (n.d.). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Retrieved from [Link]

  • MDPI. (n.d.). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Retrieved from [Link]

  • SlideShare. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Halogenation of Alkanes. Retrieved from [Link]

  • SciSpace. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

  • YouTube. (2025). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • Semantic Scholar. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double B. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

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Technical Support Center: Managing Humin Formation in Furan Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for furan synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with humin formation during the acid-catalyzed conversion of carbohydrates to valuable furanic compounds like 5-hydroxymethylfurfuryl (HMF) and furfural. Humins are undesirable, dark-colored, polymeric byproducts that significantly reduce yields, deactivate catalysts, and complicate downstream processing.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you understand, manage, and minimize their formation.

Section 1: Understanding Humin Formation

This section addresses the fundamental questions surrounding what humins are and the chemical pathways that lead to their formation.

Q1: My reaction turned into a black, insoluble tar. What is this substance?

A1: You are likely observing the formation of humins . These are complex, carbonaceous polymers that are common byproducts in the acid-catalyzed dehydration of sugars.[1][2] Their formation represents a significant loss of carbon from your desired reaction pathway, leading to lower yields of your target furan.[1] Humins are problematic as they can coat and deactivate catalysts, and their insolubility makes reactor cleanup and product purification difficult.[2]

Q2: What is the primary chemical mechanism behind humin formation?

A2: Humin formation is not a single reaction but a complex network of polymerization and condensation reactions. The currently accepted mechanism involves several key steps:

  • Formation of Intermediates: The process often starts with the acid-catalyzed dehydration of hexose sugars (like fructose or glucose) to form your target, 5-HMF.[3]

  • Rehydration of HMF: Under acidic aqueous conditions, HMF can rehydrate to form intermediates like 2,5-dioxo-6-hydroxy-hexanal (DHH).[1][4] This DHH intermediate is considered a key promoter of humin formation.[1][4]

  • Aldol Addition & Condensation: The crucial step is the aldol addition and condensation between these reactive intermediates (like DHH) and other molecules in the reaction mixture, including unreacted sugars and HMF itself.[1][4]

  • Polymerization: These initial condensation products continue to react, leading to larger, cross-linked furan-rich polymer networks that precipitate out of solution as solid humins.[5] Spectroscopic analysis shows that the furan ring from HMF is incorporated into the humin structure, but the carbonyl group is often absent, suggesting it's a primary site for polymerization.[1][4]

Q3: What are the main factors that influence the rate of humin formation?

A3: Several experimental parameters can significantly impact the amount of humin produced. These include:

  • Feedstock: The choice of starting carbohydrate matters. Fructose dehydrates to HMF more readily than glucose, but glucose is more prone to forming humins under similar conditions.[6] Pentose sugars like xylose undergo different humin formation pathways, primarily involving furfural.[2][7]

  • Temperature & Reaction Time: Higher temperatures and longer reaction times generally increase the rate of both the desired furan synthesis and the undesired humin formation.[6] Severe conditions promote a higher degree of cross-linking, resulting in solid, coke-like humins.[6]

  • Catalyst Type & Acidity: The concentration and strength of the acid catalyst play a critical role. High acidity can accelerate side reactions. The choice between homogeneous (e.g., H₂SO₄) and heterogeneous (e.g., solid acid resins) catalysts also affects the reaction network.[2]

  • Solvent System: The reaction solvent has a profound effect. Aqueous systems can promote the rehydration of HMF, a key step in humin formation.[8]

Below is a diagram illustrating the competing pathways in the conversion of hexose sugars.

G cluster_0 Reaction Pathways Hexose Hexose Sugar (e.g., Fructose) HMF Desired Product (5-HMF) Hexose->HMF Acid-Catalyzed Dehydration Humins Undesired Byproduct (Humins) Hexose->Humins Direct Condensation Rehydration_Products Rehydration Products (Levulinic Acid, Formic Acid) HMF->Rehydration_Products Further Rehydration DHH Key Intermediate (DHH) HMF->DHH Rehydration (Key Humin Pathway) HMF->Humins Cross-Polymerization DHH->Humins Aldol Condensation & Polymerization

Caption: Competing reaction pathways in acid-catalyzed hexose conversion.

Section 2: Troubleshooting Guide

This section provides direct answers to common experimental problems, focusing on practical solutions and the scientific rationale behind them.

Q4: My HMF/furfural yield is very low, and I have a significant amount of solid black precipitate. How can I improve selectivity?

A4: Low yield accompanied by high solids is a classic sign of runaway humin formation. The key is to make the desired dehydration reaction kinetically favorable while suppressing the side reactions that lead to polymers.

Core Strategy: Remove the Product as it Forms. HMF and furfural are often more reactive than the starting sugars and can act as precursors to humins.[9] A highly effective strategy is to continuously remove the furan product from the reactive (typically aqueous and acidic) phase as soon as it is synthesized.

Recommended Solution: Implement a Biphasic Solvent System. A biphasic system consists of an aqueous phase, where the sugar dehydration occurs, and a water-immiscible organic extraction phase.[10] The furan product, being more organophilic than the starting sugar, is immediately extracted into the organic layer.[11] This has two major benefits:

  • Prevents Degradation: It protects the furan from the acidic aqueous environment, preventing its rehydration to humin precursors.[11]

  • Shifts Equilibrium: By removing the product, it drives the forward reaction, potentially increasing the conversion rate.

Solvent SystemTypical HMF Yield (%)Key AdvantageReference
Monophasic (Water)LowEnvironmentally benign but promotes side reactions.[12]
Monophasic (DMSO)Moderate-HighHampers HMF degradation.[12]
Biphasic (Water/MIBK) High Efficiently extracts HMF, suppressing rehydration. [10]
Biphasic (Water/THF)HighSuppresses HMF rehydration.[12]

MIBK: Methyl isobutyl ketone; DMSO: Dimethyl sulfoxide; THF: Tetrahydrofuran.

Protocol: High-Selectivity Fructose Dehydration to HMF in a Biphasic System

This protocol provides a starting point for optimizing HMF synthesis while minimizing humin formation using a batch reactor setup.

Materials:

  • D-Fructose

  • Amberlyst-15 (or other solid acid catalyst)

  • Dimethyl Sulfoxide (DMSO)

  • Methyl Isobutyl Ketone (MIBK)

  • Deionized Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

Procedure:

  • Catalyst Preparation: Activate the Amberlyst-15 resin according to the manufacturer's instructions. Ensure it is thoroughly dried.

  • Reaction Setup: In a round-bottom flask, prepare the aqueous phase by dissolving D-Fructose in a mixture of DMSO and water. A common starting point is a 10 wt% fructose solution in a 70:30 v/v DMSO:water mixture.

  • Add Catalyst: Add the solid acid catalyst to the aqueous solution (e.g., 20 wt% relative to fructose).

  • Add Organic Phase: Carefully add an equal volume of MIBK to the flask. This will form a second layer on top of the aqueous phase.

  • Reaction: Heat the mixture to the desired temperature (e.g., 120-140°C) with vigorous stirring to ensure good mixing between the two phases. Run the reaction for a predetermined time (e.g., 1-3 hours).

  • Quenching & Separation: After the reaction is complete, cool the flask rapidly in an ice bath. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Analysis: Collect both the aqueous and organic phases. Analyze the concentration of HMF in each phase using HPLC with UV detection (typically at 284 nm).[12] The solid humins, if any, can be isolated by filtering the aqueous phase, then washed, dried, and weighed.

Q5: I am using a solid acid catalyst, but it quickly becomes coated in black material and loses activity. What is happening?

A5: This is catalyst deactivation caused by the deposition of insoluble humins on the active sites.[1] The polymeric nature of humins causes them to precipitate onto the catalyst surface, blocking pores and preventing reactants from accessing the catalytic sites.

Troubleshooting Steps:

  • Improve Mass Transfer: As described in A4, switching to a vigorously stirred biphasic system can help. The extracting solvent can "wash" the HMF product away from the catalyst surface before it has a chance to polymerize there.

  • Consider a Flow Reactor: Continuous flow reactors, such as a packed-bed reactor, can offer significant advantages.[10] The constant flow of reactants and products over the catalyst bed can reduce the residence time of the product in the hot zone, minimizing opportunities for side reactions and surface fouling.

  • Lower the Reaction Temperature: While this may slow down your primary reaction, it will have a more pronounced effect on slowing the complex polymerization reactions that form humins.[13] Experiment with finding an optimal temperature that balances reaction rate with catalyst stability.

  • Reduce Pressure: In aqueous systems, reducing the pressure can induce boiling. The resulting turbulence can promote the desorption of HMF from the catalyst surface, inhibiting side reactions and preserving activity.[14] This strategy has been shown to increase HMF yield significantly.[14]

Q6: How can I remove humin byproducts from my final product mixture?

A6: Removing humins can be challenging due to their varied nature (soluble precursors and insoluble solids).[9]

  • Insoluble Humins: These can be removed by standard filtration or centrifugation.[12]

  • Soluble Humins / Color Bodies: These are more difficult to remove.

    • Adsorption: Treatment with activated carbon is a common method for removing colored impurities and soluble humin precursors.[12]

    • Solvent Extraction: If your product has a different polarity from the soluble humins, a liquid-liquid extraction may be effective.

    • Distillation: For volatile furan products, distillation can be an effective purification method, leaving the non-volatile humins behind.

Section 3: Advanced Mitigation & FAQs

This section covers more advanced concepts and frequently asked questions for researchers looking to further optimize their systems.

Q7: Beyond biphasic systems, are there other advanced strategies to prevent humin formation?

A7: Yes, several strategies are being explored to push yields even higher:

  • Chemical Modification: Protecting the reactive aldehyde group of HMF via acetalization has been shown to be highly effective at preventing degradation and humin formation, especially in alkaline conditions.[15]

  • Use of Additives: Certain salts can alter the polarity of the solvent phases, improving the partitioning of HMF into the organic phase and thus enhancing yield.

  • Solvent Choice: Solvents with a low dielectric constant can help dissolve high-molecular-weight intermediates, preventing them from precipitating as solid char.[16] Deep eutectic solvents (DESs) are also being explored as novel reaction media that can improve HMF stability.[17]

Q8: How can I characterize the humins formed in my reaction?

A8: Characterizing humins is important for understanding the specific side reactions occurring in your system. Common techniques include:

  • Elemental Analysis: Determines the C, H, and O content.[6]

  • Spectroscopy:

    • FTIR (Fourier-Transform Infrared): Identifies functional groups and confirms the presence of furan rings and aliphatic linkages.[18]

    • Solid-State NMR (Nuclear Magnetic Resonance): Provides detailed structural information about the carbon skeleton.[18]

  • Pyrolysis-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry): Breaks down the polymer into smaller, identifiable fragments, giving insight into its monomeric units.[5]

Q9: Are humins always a waste product?

A9: While humins are undesirable in the context of furan synthesis, there is growing research into their valorization.[2] Their high carbon content and polymeric structure make them potential feedstocks for other processes. Applications being explored include their conversion into porous carbons, resins, or as a source for synthesis gas.[18][19][20]

The following diagram outlines a logical workflow for troubleshooting and mitigating humin formation.

G cluster_1 Troubleshooting Workflow Start Problem: Low Yield & Black Solids Check_System Is the system monophasic aqueous? Start->Check_System Implement_Biphasic Implement Biphasic System (e.g., Water/MIBK) Check_System->Implement_Biphasic Yes Check_Catalyst Is catalyst deactivating? Check_System->Check_Catalyst No Implement_Biphasic->Check_Catalyst Optimize_Flow Consider Flow Reactor or Reduced Pressure Check_Catalyst->Optimize_Flow Yes Check_Temp Is temperature > 150°C? Check_Catalyst->Check_Temp No Optimize_Flow->Check_Temp Reduce_Temp Reduce Temperature Check_Temp->Reduce_Temp Yes Advanced_Mitigation Advanced Mitigation: Additives, Acetalization Check_Temp->Advanced_Mitigation No Reduce_Temp->Advanced_Mitigation Success High Yield & Minimal Humins Advanced_Mitigation->Success

Caption: A decision workflow for managing humin formation.

References

  • Upadhyay, A., et al. (2022). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ACS Omega. Available at: [Link]

  • Upadhyay, A., et al. (2022). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. National Institutes of Health. Available at: [Link]

  • Rautiainen, S., et al. (2023). Investigation of the Formation, Characterization, and Oxidative Catalytic Valorization of Humins. MDPI. Available at: [Link]

  • Oregui-Bengoechea, M., et al. (2021). The origin, composition, and applications of industrial humins – a review. RSC Publishing. Available at: [Link]

  • Cukalovic, A., et al. (2020). Effect of Lignin, Humins, and Biomass-Derived Acids on Kinetics of Catalytic Hydroxymethylfurfural Production during Saccharide Dehydration Reactions. National Institutes of Health. Available at: [Link]

  • van Zandvoort, I., et al. (2013). Formation, Molecular Structure, and Morphology of Humins in Biomass Conversion: Influence of Feedstock and Processing Conditions. Utrecht University. Available at: [Link]

  • Patil, S. K. R., & Bell, A. T. (2012). Comparison of Structural Features of Humins Formed Catalytically from Glucose, Fructose, and 5-Hydroxymethylfurfuraldehyde. Energy & Fuels. Available at: [Link]

  • Zhang, Z., et al. (2021). Pressure Reduction Enhancing the Production of 5-Hydroxymethylfurfural from Glucose in Aqueous Phase Catalysis System. National Institutes of Health. Available at: [Link]

  • Li, J., et al. (2023). Recent Advances of Solvent Effects in Biomass Liquefaction Conversion. MDPI. Available at: [Link]

  • Lee, J., et al. (2020). Optimization of 5-HMF Synthesis by Using Catalytic Dehydration in Biphasic System with a Packed-Bed Continuous Flow Reactor. ACS Omega. Available at: [Link]

  • Muralidhara, A., et al. (2022). Advances in understanding the humins: Formation, prevention and application. Applications in Energy and Combustion Science. Available at: [Link]

  • Alam, M. I., & De, S. (2017). Solid Acid Catalyzed Synthesis of Furans from Carbohydrates. ResearchGate. Available at: [Link]

  • Mija, A., et al. (2020). Insights on Thermal and Fire Hazards of Humins in Support of Their Sustainable Use in Advanced Biorefineries. ACS Publications. Available at: [Link]

  • Tsubaki, S., et al. (2020). 5-Hydroxymethylfurfural Synthesis from Monosaccharides by a Biphasic Reaction–Extraction System Using a Microreactor and Extractor. National Institutes of Health. Available at: [Link]

  • Tsubaki, S., et al. (2020). 5-Hydroxymethylfurfural Synthesis from Monosaccharides by a Biphasic Reaction–Extraction System Using a Microreactor and Extractor. National Institutes of Health. Available at: [Link]

  • Gandini, A., et al. (2016). The behaviour of furan derivatives in polymerization reactions. ResearchGate. Available at: [Link]

  • Gruter, G. J. M., et al. (2016). Method for reducing hydroxymethylfurfural (hmf). Google Patents.
  • Reddit User Submission. (2021). Improving yields on alkylfuran synthesis. Reddit. Available at: [Link]

  • Gemo, N., et al. (2015). Humin based by-products from biomass processing as a potential carbonaceous source for synthesis gas production. RSC Publishing. Available at: [Link]

  • Hu, L., et al. (2011). Reaction pathways of glucose during esterification: effects of reaction parameters on the formation of humin type polymers. OUCI. Available at: [Link]

  • Lee, J., et al. (2020). Optimization of 5-HMF Synthesis by Using Catalytic Dehydration in Biphasic System with a Packed-Bed Continuous Flow Reactor. ResearchGate. Available at: [Link]

  • Mija, A., et al. (2020). Insights on Thermal and Fire Hazards of Humins in Support of Their Sustainable Use in Advanced Biorefineries. ResearchGate. Available at: [Link]

  • Grote, T., et al. (2022). Stabilization of 5-HMF in highly alkaline electrolytes through acetalization for the selective electrooxidation to FFCA. ResearchGate. Available at: [Link]

  • Boulos, L., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. Available at: [Link]

  • Gemo, N., et al. (2015). Valorization of Humin-Based Byproducts from Biomass Processing-A Route to Sustainable Hydrogen. ResearchGate. Available at: [Link]

  • Westhues, S., et al. (2019). 5-Hydroxymethylfurfural (HMF) synthesis in a deep eutectic solvent-based biphasic system. RSC Publishing. Available at: [Link]

  • Cukalovic, A., et al. (2020). Effect of Lignin, Humins, and Biomass-Derived Acids on Kinetics of Catalytic Hydroxymethylfurfural Production during Saccharide Dehydration Reactions. ResearchGate. Available at: [Link]

  • de Souza, L. M., et al. (2022). Unveiling Valuable Secondary Metabolites from the Bioconversion of Banana (Musa balbisiana) Peel-Derived Biomass with Aspergillus niger: Metabolomic Insights into the Chemical Profiles. ACS Omega. Available at: [Link]

  • López-Fonseca, R., et al. (2023). Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties. National Institutes of Health. Available at: [Link]

  • De, S., et al. (2017). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry. Available at: [Link]

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Validation & Comparative

Unambiguous Structural Verification of Methyl 5-bromo-2-methylfuran-3-carboxylate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is a cornerstone of successful development.[1] Methyl 5-bromo-2-methylfuran-3-carboxylate, a key intermediate in the synthesis of bioactive heterocyclic compounds, requires rigorous structural validation to ensure the integrity of subsequent research and development efforts. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for structural determination, benchmarked against a suite of powerful spectroscopic techniques.

The Imperative of Absolute Structural Confirmation

The journey from a synthesized molecule to a viable drug candidate or agrochemical is paved with exacting analytical checkpoints. An incorrect structural assignment can lead to the misinterpretation of biological activity, wasted resources, and potential safety concerns. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a precise three-dimensional map of a molecule's atomic arrangement.[2] This guide will dissect the experimental workflow of X-ray crystallography and contrast its outputs with those of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing researchers with a comprehensive framework for structural validation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, unambiguous determination of a molecule's three-dimensional structure.[2] The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to reveal the precise spatial coordinates of each atom.[3]

Experimental Workflow: From Powder to Final Structure

The successful crystallographic analysis of Methyl 5-bromo-2-methylfuran-3-carboxylate hinges on a meticulous experimental protocol.

workflow X-ray Crystallography Workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Compound crystallization Slow Evaporation Crystallization synthesis->crystallization Dissolve in suitable solvent selection Crystal Selection under Microscope crystallization->selection Formation of single crystals mounting Crystal Mounting selection->mounting Select a high-quality crystal diffractometer X-ray Diffraction Data Collection mounting->diffractometer Mount on goniometer head solution Structure Solution (Direct Methods) diffractometer->solution Collect diffraction data refinement Structure Refinement (Full-Matrix Least-Squares) solution->refinement Generate initial structural model validation Data Validation & CIF Generation refinement->validation Optimize atomic positions and thermal parameters

Caption: Workflow for single-crystal X-ray diffraction analysis.

  • Crystal Growth: High-quality single crystals of Methyl 5-bromo-2-methylfuran-3-carboxylate are paramount. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof). The slow evaporation allows for the ordered packing of molecules into a crystal lattice.

  • Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in each dimension and free of visible defects, is selected under a microscope. This crystal is then mounted on a goniometer head for precise orientation within the X-ray beam.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is refined using full-matrix least-squares on F², which optimizes the atomic coordinates, and thermal parameters to best fit the experimental data.[4]

  • Validation: The final refined structure is validated using a variety of metrics, including the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map. The crystallographic data is then typically deposited in a crystallographic database and a Crystallographic Information File (CIF) is generated.

Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography provides the definitive structure, a combination of spectroscopic techniques is essential for corroboration and for characterizing the compound in solution.

validation_logic Logical Flow of Structural Validation cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_xray Definitive Structure ms Mass Spectrometry (Molecular Formula) xray X-ray Crystallography (3D Atomic Arrangement) ms->xray Confirms Molecular Weight ir Infrared Spectroscopy (Functional Groups) ir->xray Confirms Functional Groups nmr NMR Spectroscopy (Connectivity) nmr->xray Confirms Connectivity & Environment

Caption: Interrelation of analytical techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[3][4] A suite of NMR experiments provides complementary information to build a comprehensive picture of the molecular structure.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.[4]

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environment.[5][6][7]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the overall carbon skeleton and the placement of substituents.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight of a compound and can offer clues about its structure through fragmentation patterns.[10][11][12] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule, confirming the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[13][14] For Methyl 5-bromo-2-methylfuran-3-carboxylate, key vibrational bands would be expected for the C=O of the ester and the C-O and C-Br bonds.

Comparative Analysis of Expected Data

The following table summarizes the expected data from each technique for the structural validation of Methyl 5-bromo-2-methylfuran-3-carboxylate.

Technique Information Provided Expected Data for Methyl 5-bromo-2-methylfuran-3-carboxylate
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Unambiguous confirmation of the furan ring, the positions of the bromo, methyl, and carboxylate substituents, and the conformation of the ester group.
¹H NMR Number and environment of protons, proton-proton coupling.Signals for the methyl group protons, the methoxy group protons, and the furan ring proton. The chemical shifts and coupling patterns would be consistent with the proposed structure.
¹³C NMR Number and environment of carbon atoms.Signals for all seven carbon atoms, with chemical shifts characteristic of a furan ring, a methyl group, a methoxy group, and a carbonyl group.
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms.COSY would show no coupling for the isolated furan proton. HSQC would correlate each proton signal to its directly attached carbon. HMBC would show key correlations, such as between the methyl protons and the C2 and C3 carbons of the furan ring, and between the methoxy protons and the carbonyl carbon.
Mass Spectrometry (HRMS) Precise molecular weight and elemental composition.A molecular ion peak corresponding to the exact mass of C₇H₇BrO₃. The isotopic pattern of the molecular ion would confirm the presence of one bromine atom.
Infrared Spectroscopy Presence of functional groups.Strong absorption band for the C=O stretch of the ester (around 1720 cm⁻¹). Bands for C-O stretching and a band corresponding to the C-Br stretch.

Conclusion: An Integrated Approach to Structural Certainty

While X-ray crystallography provides the definitive and unambiguous three-dimensional structure of Methyl 5-bromo-2-methylfuran-3-carboxylate, a comprehensive validation strategy employs a combination of analytical techniques. NMR spectroscopy confirms the atomic connectivity and chemical environments in solution, mass spectrometry verifies the molecular formula, and infrared spectroscopy identifies the key functional groups. Together, these methods provide a self-validating system, ensuring the absolute structural integrity of this important chemical intermediate and paving the way for its confident application in research and development.

References

  • MySkinRecipes. Methyl 5-bromo-2-methylfuran-3-carboxylate. [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • National Institutes of Health. Leveraging the HMBC to Facilitate Metabolite Identification. [Link]

  • Science.gov. nmr hsqc hmbc: Topics by Science.gov. [Link]

  • National Institutes of Health. Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. [Link]

  • Scilit. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • YouTube. 1H NMR: Structural Elucidation I. [Link]

  • Tutors.com. How can mass spectrometry determine molecular weight of organic compounds?. [Link]

  • YouTube. Introduction to 13C NMR Spectroscopy for Organic Chemistry. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Chemistry LibreTexts. 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • YouTube. Mass Spectrometry. [Link]

  • YouTube. IR Spectroscopy - Basic Introduction. [Link]

  • YouTube. How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum.. [Link]

  • HSC Chemistry. Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Chemguide. mass spectra - the molecular ion (M+) peak. [Link]

  • INFRARED SPECTROSCOPY (IR). [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

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A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of Methyl 5-bromo-2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the functionalization of heterocyclic scaffolds is a cornerstone for accessing novel chemical matter with potential therapeutic value. The furan nucleus, a privileged structure in medicinal chemistry, often requires precise and efficient methods for the introduction of molecular diversity. Methyl 5-bromo-2-methylfuran-3-carboxylate is a key building block, poised for a variety of palladium-catalyzed cross-coupling reactions to generate libraries of substituted furans. The choice of the palladium catalyst system is paramount to the success of these transformations, influencing yield, reaction time, and functional group tolerance.

This guide provides a comparative analysis of the efficacy of different palladium catalysts in four major classes of cross-coupling reactions with methyl 5-bromo-2-methylfuran-3-carboxylate: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. By examining experimental data from analogous systems and established catalytic principles, we aim to provide researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Strategic Importance of Catalyst Selection

The reactivity of the C-Br bond at the 5-position of the furan ring is influenced by the electron-donating nature of the furan oxygen and the electron-withdrawing character of the methyl ester at the 3-position. This electronic profile dictates that the choice of palladium precursor and, more critically, the ancillary ligand, will determine the efficiency of the key steps in the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl and vinyl-aryl structures.[1] For a substrate like methyl 5-bromo-2-methylfuran-3-carboxylate, the choice of catalyst can significantly impact the reaction's efficiency. While a variety of palladium catalysts can be effective, systems employing phosphine ligands are common.

A study on the closely related methyl 5-bromobenzofuran-2-carboxylate provides valuable insights into effective catalyst systems. High yields were achieved using a specialized quinoline-based Pd(II)-complex under microwave irradiation, demonstrating the potential for modern, highly active catalysts.[2] For more conventional approaches, catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are often employed for the Suzuki coupling of bromoheterocycles.

Comparative Data for Suzuki-Miyaura Coupling of an Analogous Furan Derivative

Catalyst SystemBaseSolventTemperature (°C)TimeYield (%)Reference
2-quinolinealdoxime-Pd(II)-complex (0.1 mol%)Cs₂CO₃Toluene150 (Microwave)25 min96[2]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9012 hModerate to Good (expected)Analogous reactions
Pd(dppf)Cl₂Na₂CO₃DME/H₂O8016 hModerate to Good (expected)Analogous reactions
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a reaction vessel, add methyl 5-bromo-2-methylfuran-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., 2-quinolinealdoxime-Pd(II)-complex, 0.1 mol%).

  • Add the solvent (e.g., toluene).

  • If using microwave heating, irradiate the mixture at 150 °C for the specified time. For conventional heating, stir the mixture at the indicated temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-Br Ar-Br Ar-Br->Oxidative\nAddition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction provides a direct method for the arylation of alkenes. The success of this reaction with electron-rich furans can be sensitive to the catalyst and reaction conditions. Catalyst systems that are effective for the Heck coupling of other bromo-heterocycles, such as Pd(OAc)₂ with or without phosphine ligands, are good starting points. The choice of base and solvent is also critical to prevent side reactions.

For the analogous 2-acetyl-5-bromobenzofuran, a palladium(II) complex in combination with a phase-transfer catalyst (TBAB) in DMF gave excellent yields with styrene.[3] This suggests that similar conditions could be effective for methyl 5-bromo-2-methylfuran-3-carboxylate.

Comparative Data for Heck Reaction of an Analogous Furan Derivative

Catalyst SystemBaseSolventAdditiveTemperature (°C)TimeYield (%)Reference
Pd(II)-complex (0.25 mol%)Et₃NDMFTBAB1304 h99[3]
Pd(OAc)₂Et₃NDMF-10012 hModerate to Good (expected)General Heck conditions
PdCl₂(PPh₃)₂K₂CO₃NMP-12016 hModerate (expected)General Heck conditions
Experimental Protocol: Heck Reaction
  • In a reaction tube, combine methyl 5-bromo-2-methylfuran-3-carboxylate (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), the base (e.g., Et₃N, 2.0 equiv), and any additive (e.g., TBAB).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).

  • Add the solvent (e.g., DMF).

  • Seal the tube and heat the reaction mixture at the specified temperature with stirring for the indicated time.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the desired product.

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Migratory\nInsertion Migratory Insertion Ar-Pd(II)-Br(L2)->Migratory\nInsertion R-CH2-CH(Ar)-Pd(II)-Br(L2) R-CH2-CH(Ar)-Pd(II)-Br(L2) Migratory\nInsertion->R-CH2-CH(Ar)-Pd(II)-Br(L2) Beta-Hydride\nElimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-Br(L2)->Beta-Hydride\nElimination Beta-Hydride\nElimination->Pd(0)L2 Alkene Product Alkene Product Beta-Hydride\nElimination->Alkene Product Ar-Br Ar-Br Ar-Br->Oxidative\nAddition Alkene Alkene Alkene->Migratory\nInsertion caption Heck Reaction Catalytic Cycle

Caption: Simplified catalytic cycle for the Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[4] For electron-rich and potentially sensitive substrates like substituted furans, the choice of a highly active and sterically hindered phosphine ligand is crucial to promote the reductive elimination of the C-N bond and prevent catalyst deactivation. Modern palladium precatalysts based on biarylphosphine ligands have shown broad applicability for the amination of various heteroaryl halides.

Catalyst systems based on ligands such as tBuBrettPhos, XPhos, and RuPhos are expected to be highly effective. The choice of a strong, non-nucleophilic base like NaOtBu or LiHMDS is also critical for the success of these couplings.

Recommended Catalyst Systems for Buchwald-Hartwig Amination

Catalyst System (Ligand)Palladium PrecursorBaseSolventTemperature (°C)Expected Efficacy
tBuBrettPhosG3-precatalystNaOtBuToluene or Dioxane80-110High
XPhosG3-precatalystK₃PO₄ or Cs₂CO₃t-BuOH or Dioxane100-120High
RuPhosG3-precatalystK₂CO₃Toluene/H₂O100Moderate to High
Experimental Protocol: Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., XPhos-G3, 1-2 mol%), the base (e.g., NaOtBu, 1.5 equiv), methyl 5-bromo-2-methylfuran-3-carboxylate (1.0 equiv), and the amine (1.2 equiv).

  • Add the anhydrous solvent (e.g., toluene).

  • Stir the mixture at the indicated temperature until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative\nAddition->Ar-Pd(II)-Br(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-Br(L)->Amine\nCoordination [Ar-Pd(II)-Br(L)(HNR2)] [Ar-Pd(II)-Br(L)(HNR2)] Amine\nCoordination->[Ar-Pd(II)-Br(L)(HNR2)] Deprotonation Deprotonation [Ar-Pd(II)-Br(L)(HNR2)]->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2 Ar-Br Ar-Br Ar-Br->Oxidative\nAddition HNR2 HNR2 HNR2->Amine\nCoordination Base Base Base->Deprotonation caption Buchwald-Hartwig Amination Cycle

Caption: A representative catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6] The classic catalyst system involves a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI. The reaction is generally carried out in the presence of an amine base, which also serves as a solvent. For substrates that may be sensitive to strong bases or high temperatures, copper-free Sonogashira conditions have been developed, often employing more sophisticated palladium/phosphine ligand systems.

Common Catalyst Systems for Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Expected Efficacy
PdCl₂(PPh₃)₂CuIEt₃NTHF or DMFRoom Temp to 60High
Pd(PPh₃)₄CuIi-Pr₂NHToluene50-80High
Pd(OAc)₂/XPhosNone (Cu-free)Cs₂CO₃Dioxane80-100Moderate to High
Experimental Protocol: Sonogashira Coupling
  • To a degassed solution of methyl 5-bromo-2-methylfuran-3-carboxylate (1.0 equiv) in a suitable solvent (e.g., THF), add the terminal alkyne (1.2 equiv) and the amine base (e.g., Et₃N, 3.0 equiv).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper co-catalyst (e.g., CuI, 1 mol%).

  • Stir the reaction mixture at the appropriate temperature under an inert atmosphere until the reaction is complete.

  • Filter the reaction mixture through celite to remove the precipitated salts and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water, and dry.

  • Purify the crude product by column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive\nElimination->Ar-C≡CR Ar-Br Ar-Br Ar-Br->Oxidative\nAddition Cu(I)Br Cu(I)Br Alkyne\nCoordination Alkyne Coordination Cu(I)Br->Alkyne\nCoordination Cu-C≡CR Cu-C≡CR Alkyne\nCoordination->Cu-C≡CR Cu-C≡CR->Transmetalation H-C≡CR H-C≡CR H-C≡CR->Alkyne\nCoordination caption Sonogashira Catalytic Cycle (with Copper Co-catalyst)

Caption: The interconnected palladium and copper cycles in a classic Sonogashira coupling.

Conclusion

The functionalization of methyl 5-bromo-2-methylfuran-3-carboxylate via palladium-catalyzed cross-coupling reactions is a versatile strategy for the synthesis of novel furan derivatives. The choice of the palladium catalyst system is a critical parameter that must be tailored to the specific transformation. For Suzuki and Heck reactions, both traditional and modern catalyst systems can provide high yields, with microwave irradiation offering a means to accelerate these transformations. For the more mechanistically demanding Buchwald-Hartwig amination, the use of bulky biarylphosphine ligands is highly recommended to achieve optimal results. The Sonogashira coupling remains a robust method, with both copper-catalyzed and copper-free variants offering reliable access to alkynylated furans. By understanding the principles behind catalyst selection and leveraging the experimental data from analogous systems, researchers can efficiently navigate the synthesis of complex molecules from this valuable furan building block.

References

  • Dawood, K. M., Farag, A. M., El-Deftar, M. M., Gardiner, M., & Abdelaziz, H. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(3), 210-226. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Dawood, K. M., & Farag, A. M. (2010). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran with styrene and acrylates under thermal and microwave conditions. ARKIVOC, 2010(10), 208-225. [Link]

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A Senior Application Scientist's Guide to Suzuki Coupling Kinetics of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The incorporation of heterocyclic motifs is particularly crucial in drug discovery, and understanding the reaction kinetics of their coupling is paramount for process optimization, impurity profiling, and scalable synthesis.[2] This guide provides an in-depth analysis of the reaction kinetics for the Suzuki coupling of various brominated heterocycles, offering field-proven insights and supporting data to navigate the nuances of this powerful reaction.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (typically a boronic acid or its ester) and an organohalide.[3] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, dictates the overall reaction rate. A comprehensive understanding of this cycle is the first step toward mastering its kinetics. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[4]

1. Oxidative Addition: The cycle commences with the oxidative addition of the brominated heterocycle to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new palladium(II) species.[5] The rate of this step is often the bottleneck of the entire catalytic cycle and is highly sensitive to the electronic and steric properties of the heterocyclic substrate.[4][6]

2. Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent is transferred to the palladium(II) center, displacing the bromide. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[3]

3. Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Het-Br Het-Pd(II)(Br)L2 Het-Pd(II)(Br)L2 Oxidative\nAddition->Het-Pd(II)(Br)L2 Transmetalation Transmetalation Het-Pd(II)(Br)L2->Transmetalation R-B(OH)2 Base Het-Pd(II)(R)L2 Het-Pd(II)(R)L2 Transmetalation->Het-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Het-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Het-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Factors Influencing the Reaction Kinetics

The rate of the Suzuki coupling reaction is a multifactorial equation, with the nature of the brominated heterocycle, the boronic acid, the catalyst system (metal precursor and ligand), the base, and the solvent all playing significant roles.

The Brominated Heterocycle: The Star of the Show

The structure of the brominated heterocycle is a primary determinant of the reaction rate, primarily by influencing the ease of the oxidative addition step. Key factors include:

  • Electronic Effects: Electron-withdrawing groups on the heterocyclic ring generally accelerate the rate of oxidative addition. This is because they decrease the electron density at the carbon-bearing bromine, making the C-Br bond more susceptible to cleavage by the electron-rich palladium(0) catalyst. Conversely, electron-donating groups can slow down this step.[8]

  • Nature of the Heteroatom and Ring Size: The type of heteroatom (e.g., nitrogen, sulfur, oxygen) and the size of the heterocyclic ring (five-membered vs. six-membered) significantly impact the electronic properties and, consequently, the reactivity. For instance, the lone pair of electrons on the heteroatom can influence the electron density of the ring and its susceptibility to oxidative addition.

  • Position of the Bromine Atom: The position of the bromine atom relative to the heteroatom(s) is critical. For example, in pyridines, a bromine at the 2- or 4-position is generally more reactive than one at the 3-position due to the electronic influence of the nitrogen atom.

  • Steric Hindrance: Bulky substituents near the bromine atom can sterically hinder the approach of the palladium catalyst, slowing down the oxidative addition step.

The Boronic Acid Partner

The electronic nature of the substituent on the boronic acid also plays a role. Electron-donating groups on the aryl boronic acid can increase its nucleophilicity, potentially accelerating the transmetalation step.[8]

The Catalyst System: Ligands are Key

The choice of palladium precursor and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand is crucial for an efficient reaction. The ligand's role is multifaceted: it stabilizes the palladium center, influences its reactivity, and can control selectivity. Electron-rich and bulky ligands generally enhance the rate of oxidative addition and reductive elimination.[9]

The Base and Solvent

The base is essential for activating the boronic acid for transmetalation. The choice of base (e.g., carbonates, phosphates, hydroxides) and solvent can significantly affect reaction rates by influencing the solubility of the reactants and intermediates and the overall polarity of the reaction medium.[3]

A Comparative Analysis of Brominated Heterocycles

Heterocycle ClassGeneral Reactivity TrendKey Influencing Factors
Bromopyridines 2-Br & 4-Br > 3-BrThe electron-withdrawing nature of the nitrogen atom activates the C-Br bond at the ortho and para positions.
Bromopyrimidines Generally reactiveThe two nitrogen atoms render the ring electron-deficient, facilitating oxidative addition. However, the nitrogen lone pairs can also coordinate to the palladium catalyst, potentially inhibiting the reaction.[8]
Bromothiophenes 2-Br > 3-BrThe C2 position is more activated towards oxidative addition.
Bromoindoles N-protected > N-unprotected; Reactivity depends on Br position.The acidic N-H proton in unprotected indoles can interfere with the reaction. Protection of the nitrogen is often beneficial.[2]
Electron-Rich vs. Electron-Deficient Heterocycles Electron-deficient > Electron-richElectron-withdrawing groups on the heterocycle generally lead to faster reaction rates by facilitating the rate-determining oxidative addition step.

Note: This table represents general trends. The actual reactivity can be significantly influenced by the specific substituents on the heterocyclic ring and the reaction conditions employed.

Experimental Protocol for Kinetic Analysis

To quantitatively compare the reaction kinetics of different brominated heterocycles, a standardized experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are common techniques for monitoring the progress of the reaction over time.

Step-by-Step Methodology for Kinetic Monitoring
  • Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon), combine the brominated heterocycle (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol) in the chosen solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL).

  • Internal Standard: Add a known amount of an internal standard (a compound that is stable under the reaction conditions and does not interfere with the analysis) to the reaction mixture.

  • Initiation and Sampling: Bring the reaction mixture to the desired temperature (e.g., 80 °C). Once the temperature has stabilized, consider this as time zero (t=0). At regular intervals (e.g., 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile) and, if necessary, a quenching agent to stop the reaction (e.g., a small amount of acid to neutralize the base).

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the starting material (brominated heterocycle) and the product at each time point relative to the internal standard.

  • Data Processing: Plot the concentration of the starting material versus time. From this data, the initial reaction rate can be determined, and by fitting the data to appropriate rate laws, the reaction order and rate constant (k) can be calculated.

Kinetic_Workflow cluster_workflow Kinetic Experiment Workflow Reaction_Setup 1. Reaction Setup (Reactants, Catalyst, Base, Solvent) Sampling 2. Timed Sampling Reaction_Setup->Sampling Quenching 3. Quench Reaction Sampling->Quenching Analysis 4. HPLC/GC Analysis Quenching->Analysis Data_Processing 5. Data Processing (Concentration vs. Time) Analysis->Data_Processing Kinetic_Parameters 6. Determine Rate Constant (k) Data_Processing->Kinetic_Parameters

Caption: A typical workflow for a kinetic analysis experiment.

Conclusion

The Suzuki-Miyaura cross-coupling of brominated heterocycles is a nuanced yet powerful tool in the synthetic chemist's arsenal. A deep understanding of the reaction kinetics, driven by the interplay of electronic and steric factors of the heterocyclic substrate, the choice of catalyst, and reaction conditions, is essential for successful and scalable synthesis. While a definitive, all-encompassing kinetic comparison remains an area for further research, the principles and methodologies outlined in this guide provide a robust framework for researchers to predict reactivity, design effective reaction conditions, and troubleshoot challenges in their synthetic endeavors. By applying a systematic and data-driven approach to the study of these reactions, the full potential of the Suzuki coupling can be harnessed to accelerate the discovery and development of novel molecules with significant impact.

References

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4938. [Link]

  • d'Augustin, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cid, J., et al. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 62(38), 8963-8970. [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-bromo-2-methylfuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the synthesis of novel pharmaceuticals and agrochemicals, the handling of specialized intermediates like Methyl 5-bromo-2-methylfuran-3-carboxylate is a daily reality.[1] While its utility in creating complex heterocyclic compounds is significant, its responsible disposal is a critical aspect of laboratory safety and environmental stewardship that demands meticulous attention.[1] This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe management and disposal of this halogenated furan derivative, ensuring the protection of both personnel and the environment.

The core principle underpinning the disposal of this, and any, laboratory chemical is that a comprehensive disposal plan must be in place before the first measurement is ever taken. This document serves as your foundational protocol for Methyl 5-bromo-2-methylfuran-3-carboxylate waste management.

Part 1: Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of Methyl 5-bromo-2-methylfuran-3-carboxylate is the first step in its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer is not widely available, we can infer its primary hazards from structurally similar compounds, such as its isomer Methyl 5-bromo-2-furoate, and the general characteristics of halogenated furan derivatives.[2][3][4]

Inferred Hazard Profile:

Hazard ClassDescriptionRationale and Precautionary Action
Eye Irritation Expected to cause serious eye irritation.[2][3][5]The ester and furan functionalities can interact with ocular tissues. Action: Always wear tightly fitting safety goggles or a face shield when handling the compound.[6]
Skin & Respiratory Irritation May cause skin and respiratory irritation.[2]Halogenated organic compounds can be irritants upon contact or inhalation. Action: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate chemical-resistant gloves and a lab coat.
Peroxide Formation Furan derivatives are known to form explosive peroxides upon prolonged exposure to air and light.[4][7]This is a critical, often overlooked, hazard. Peroxide formation can lead to violent, unpredictable decomposition, especially upon heating or concentration. Action: Date containers upon receipt and upon opening. Store in a cool, dark place, under an inert atmosphere if possible.[1] Do not use old or undated material.
Environmental Hazard Brominated organic compounds can be persistent in the environment and may have toxic effects on aquatic life.[8][9]Improper disposal can lead to long-term environmental contamination. Organobromine compounds are implicated in various adverse health effects and can be ozone-depleting.[8][9] Action: Never dispose of this compound down the drain or in general waste.[4][10]
Combustion Byproducts Incineration can produce hazardous byproducts, including hydrogen bromide, carbon monoxide, carbon dioxide, and potentially polyhalogenated dibenzofurans.[5][11]This necessitates disposal via specialized, high-temperature incineration with flue gas scrubbing capabilities.[6]

Part 2: Step-by-Step Waste Collection and Segregation Protocol

The causality behind waste segregation is both safety-driven and economic. Cross-contamination can initiate dangerous reactions and significantly increase disposal costs, as mixed waste streams must be treated according to the most hazardous component.[12][13]

Protocol Steps:

  • Designate a Waste Container:

    • Select a clean, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass) with a secure screw-top cap.[14][15]

    • The container must be explicitly designated for "Halogenated Organic Waste."[10][14][16]

  • Properly Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label.[17]

    • Clearly write the full chemical name: "Waste Methyl 5-bromo-2-methylfuran-3-carboxylate." If other halogenated solvents are to be added to the same container, list all components.[10]

    • Indicate the relevant hazards (e.g., "Irritant," "Environmental Hazard").

  • Waste Accumulation:

    • Add waste to the container in a chemical fume hood to minimize inhalation exposure.

    • Crucially, do NOT mix with non-halogenated waste. [12][13][15] This is the most common and costly mistake in laboratory waste management.

    • Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[5][16]

    • Keep the container securely closed at all times except when actively adding waste.[4][10] This prevents the release of vapors and limits exposure to air, which can contribute to peroxide formation.

  • Container Management:

    • Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[14][16]

    • Store the sealed waste container in a designated, secondary containment area away from heat and direct sunlight.

Part 3: Disposal Decision Workflow

The following workflow provides a logical sequence for ensuring the safe and compliant disposal of Methyl 5-bromo-2-methylfuran-3-carboxylate waste.

DisposalWorkflow cluster_0 In-Lab Waste Handling cluster_1 Disposal Coordination cluster_2 Final Disposition Start Waste Generated: Methyl 5-bromo-2-methylfuran-3-carboxylate Identify Identify Waste Stream: Halogenated Organic Start->Identify SelectContainer Select UN-Approved Halogenated Waste Container Identify->SelectContainer Label Label Container: 'Hazardous Waste' + Chemical Name(s) SelectContainer->Label Accumulate Accumulate Waste in Hood (Keep Container Closed) Label->Accumulate Store Store Safely in Satellite Accumulation Area Accumulate->Store EHS_Contact Contact Institutional EHS for Waste Pickup Store->EHS_Contact Documentation Complete Waste Manifest/ Pickup Request Form EHS_Contact->Documentation Transport Transport by Licensed Hazardous Waste Contractor Documentation->Transport Disposal Dispose via High-Temperature Incineration with Flue Gas Scrubbing Transport->Disposal

Caption: Disposal workflow for Methyl 5-bromo-2-methylfuran-3-carboxylate.

Part 4: Final Disposal Pathway and Rationale

Under no circumstances should this chemical be disposed of via sanitary sewer systems or placed in regular trash.[4][10] The only acceptable and environmentally sound method for the final disposal of Methyl 5-bromo-2-methylfuran-3-carboxylate is through a licensed hazardous waste disposal facility.

  • Method: The primary method for destroying halogenated organic compounds is controlled high-temperature incineration .[6] This process must be equipped with advanced flue gas scrubbing technology.

  • Causality: High temperatures are required to break the strong carbon-bromine bonds and completely mineralize the organic structure. The scrubbing system is essential to neutralize the acidic gases (like hydrogen bromide) and trap other hazardous combustion byproducts that are formed during the process, preventing their release into the atmosphere.[6] This addresses the significant environmental risks posed by the formation of halogenated dioxins and furans during incomplete combustion.[11]

Your responsibility for this waste follows the "cradle to grave" principle; you are legally and ethically accountable for its safe management until its final destruction.[12] Always use the disposal channels approved by your institution's Environmental Health and Safety (EHS) department.

Part 5: Accidental Release and Spill Cleanup

In the event of a small spill:

  • Ensure the area is well-ventilated; avoid breathing vapors.

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a universal binding agent.[18]

  • Carefully sweep or scoop the contaminated absorbent into a designated hazardous waste container.[3][5]

  • Label the container appropriately, detailing the spilled chemical and the absorbent material.

  • Arrange for disposal through your EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

By adhering to these scientifically grounded and procedurally robust guidelines, you ensure that your innovative research does not come at the cost of safety or environmental integrity.

References

  • MySkinRecipes. Methyl 5-bromo-2-methylfuran-3-carboxylate.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • PubChem. Methyl 5-bromofuran-2-carboxylate. National Institutes of Health.
  • ECHEMI. 2-Bromo-3-methylfuran SDS, 64230-60-0 Safety Data Sheets.
  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Advanced ChemBlocks Inc. methyl 5-bromo-2-methylfuran-3-carboxylate 95.00%.
  • National Center for Biotechnology Information. Bromine contamination and risk management in terrestrial and aquatic ecosystems. U.S. National Library of Medicine.
  • Fisher Scientific. SAFETY DATA SHEET - Methyl 5-bromo-2-furoate.
  • National Center for Biotechnology Information. DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. U.S. National Library of Medicine.
  • Cornell University EHS. 7.2 Organic Solvents.
  • Liverpool University Press. The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
  • BenchChem. Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services.
  • Environment and Climate Change Canada. Technical Document for Batch Waste Incineration.
  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • Stericycle UK. How to Safely Dispose of Laboratory Waste?.
  • Carl ROTH. Safety Data Sheet: 2-Methylfuran.
  • European Federation of Clinical Chemistry and Laboratory Medicine. EFLM TASK FORCE-GREEN LABS.
  • Fisher Scientific. SAFETY DATA SHEET - Methyl 5-bromo-2-furoate.
  • ResearchGate. The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
  • Kemicentrum, Lund University. 8.1 Organic solvent waste.
  • GOV.UK. A Review of the Toxicity and Environmental Behaviour of Bromine in Air.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.